cBu-Cit-PROTAC BRD4 Degrader-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C79H99ClN16O16S2 |
|---|---|
Poids moléculaire |
1628.3 g/mol |
Nom IUPAC |
[4-[[(2S)-5-(carbamoylamino)-2-[[1-[5-(2,5-dioxopyrrol-1-yl)pentylcarbamoyl]cyclobutanecarbonyl]amino]pentanoyl]amino]phenyl]methyl N-[[(3R,5S)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl]oxymethyl]carbamate |
InChI |
InChI=1S/C79H99ClN16O16S2/c1-47-49(3)114-73-65(47)66(53-20-22-55(80)23-21-53)89-59(69-93-92-50(4)96(69)73)40-61(97)82-32-34-108-35-36-109-37-38-110-44-62(98)91-68(78(5,6)7)72(103)95-42-57(39-60(95)71(102)85-41-51-14-18-54(19-15-51)67-48(2)87-46-113-67)112-45-86-77(107)111-43-52-16-24-56(25-17-52)88-70(101)58(13-11-31-84-76(81)106)90-75(105)79(28-12-29-79)74(104)83-30-9-8-10-33-94-63(99)26-27-64(94)100/h14-27,46,57-60,68H,8-13,28-45H2,1-7H3,(H,82,97)(H,83,104)(H,85,102)(H,86,107)(H,88,101)(H,90,105)(H,91,98)(H3,81,84,106)/t57-,58+,59+,60+,68-/m1/s1 |
Clé InChI |
AXNZHWUDHVYOJC-BGALQBQESA-N |
SMILES isomérique |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)OCNC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCNC(=O)N)NC(=O)C8(CCC8)C(=O)NCCCCCN9C(=O)C=CC9=O)C(C)(C)C)C1=CC=C(C=C1)Cl)C |
SMILES canonique |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)OCNC(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C8(CCC8)C(=O)NCCCCCN9C(=O)C=CC9=O)C(C)(C)C)C1=CC=C(C=C1)Cl)C |
Origine du produit |
United States |
Foundational & Exploratory
Unveiling the Architecture of a Targeted Protein Annihilator: A Technical Guide to cBu-Cit-PROTAC BRD4 Degrader-5
For Immediate Release
This technical guide provides a comprehensive overview of the structure, mechanism of action, and key experimental data for cBu-Cit-PROTAC BRD4 Degrader-5, a sophisticated heterobifunctional molecule designed for targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, chemical biology, and targeted therapeutics.
Core Structure and Components
This compound is a Proteolysis Targeting Chimera (PROTAC) engineered for the selective degradation of the Bromodomain and Extra-Terminal domain (BET) protein BRD4. Its modular structure consists of three key components: a BRD4-binding ligand, a recruiting moiety for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a specialized cleavable linker system. This PROTAC is a derivative of the potent BRD4 degrader, GNE-987, adapted for advanced delivery strategies such as antibody-drug conjugates (ADCs), also known as PROTAC-antibody conjugates (PACs).
The constituent parts are as follows:
-
BRD4 Ligand: This warhead is a high-affinity ligand that specifically recognizes and binds to the bromodomains (BD1 and BD2) of the BRD4 protein. The core of this ligand is based on the GNE-987 scaffold, which ensures potent and selective engagement of the target protein.
-
VHL E3 Ligase Ligand: This component, often based on a hydroxyproline (B1673980) derivative, serves to hijack the cellular machinery for protein degradation by recruiting the VHL E3 ubiquitin ligase.
-
cBu-Cit Linker: This is a sophisticated linker system designed for conditional release of the active PROTAC. The "cBu-Cit" designation refers to a cyclobutane-1,1-dicarboxamide (B1604724) and a citrulline dipeptide motif. This linker is specifically designed to be cleaved by the lysosomal protease Cathepsin B, which is often upregulated in the tumor microenvironment. This feature allows for the stable circulation of a conjugated form of the degrader and its subsequent activation within target cells.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The fundamental mechanism of this compound follows the established paradigm of PROTAC-mediated protein degradation. When conjugated to a delivery vehicle like an antibody, the construct is internalized by target cells.
Within the lysosome, the cBu-Cit linker is cleaved by Cathepsin B, releasing the active BRD4 degrader. The freed PROTAC then simultaneously binds to BRD4 and the VHL E3 ligase, forming a ternary complex. This proximity induces the VHL ligase to polyubiquitinate BRD4, tagging it for destruction by the cell's proteasome. The PROTAC is then released and can catalytically induce the degradation of further BRD4 molecules.
Caption: Mechanism of action for an antibody-PROTAC conjugate.
Downstream Signaling Consequences of BRD4 Degradation
BRD4 is a critical epigenetic reader that regulates the transcription of key oncogenes. Its degradation leads to significant downstream effects on cancer cell signaling pathways.
-
c-MYC Downregulation: BRD4 is a key regulator of the MYC oncogene. Degradation of BRD4 leads to the eviction of transcriptional machinery from the MYC super-enhancer, resulting in a rapid and sustained decrease in c-MYC protein levels.
-
Inhibition of Cell Proliferation: The suppression of c-MYC and other proliferation-associated genes leads to cell cycle arrest and a potent anti-proliferative effect in cancer cells.
-
Induction of Apoptosis: By downregulating anti-apoptotic proteins, the degradation of BRD4 can induce programmed cell death in malignant cells.
-
Modulation of Other Pathways: BRD4 degradation has also been shown to impact other signaling cascades implicated in cancer progression, such as the Jagged1/Notch1 pathway, which is involved in cell migration and invasion.
Caption: Downstream signaling effects of BRD4 degradation.
Quantitative Data Summary
The following table summarizes key quantitative parameters for BRD4-targeting PROTACs based on the GNE-987 scaffold. Data is representative of typical values obtained in relevant cancer cell lines.
| Parameter | Description | Typical Value | Cell Line Example |
| DC50 | The concentration of the PROTAC that results in 50% degradation of the target protein. | 0.03 nM | EOL-1 (AML) |
| Dmax | The maximum percentage of target protein degradation achieved. | >90% | Various |
| BRD4 BD1 IC50 | The concentration of the ligand required to inhibit 50% of binding to the first bromodomain of BRD4. | 4.7 nM | Biochemical Assay |
| BRD4 BD2 IC50 | The concentration of the ligand required to inhibit 50% of binding to the second bromodomain of BRD4. | 4.4 nM | Biochemical Assay |
| Cell Viability IC50 | The concentration of the PROTAC that inhibits 50% of cell viability. | 0.02 - 0.03 nM | EOL-1, HL-60 (AML) |
Experimental Protocols
Western Blotting for BRD4 Degradation
This protocol is used to quantify the reduction in cellular BRD4 protein levels following treatment with the PROTAC.
Experimental Workflow:
Caption: Western blot workflow for assessing protein degradation.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HER2-positive breast cancer cell lines for antibody-conjugated forms) in appropriate multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
Immunoblotting:
-
Normalize protein samples and denature by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect protein bands using a chemiluminescent substrate.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize BRD4 levels to the loading control and express as a percentage of the vehicle-treated control.
-
Plot the normalized BRD4 levels against the log of the PROTAC concentration to determine DC50 and Dmax values.
-
Cell Viability Assay
This protocol measures the effect of BRD4 degradation on cell proliferation.
Methodology:
-
Cell Seeding:
-
Seed cells in 96-well plates at an appropriate density.
-
-
Compound Treatment:
-
Treat cells with a range of concentrations of the PROTAC for a defined period (e.g., 72 hours).
-
-
Viability Assessment:
-
Add a viability reagent (e.g., CellTiter-Glo®) to the wells.
-
Measure luminescence or absorbance according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the signal to vehicle-treated cells and plot cell viability against the log of the PROTAC concentration to calculate the IC50 value.
-
Conclusion
This compound represents a highly engineered molecule for the targeted degradation of BRD4. Its modular design, incorporating a potent BRD4 ligand, a VHL E3 ligase recruiter, and a protease-cleavable linker, allows for precise and potent biological activity. The data and protocols presented in this guide provide a framework for the evaluation and application of this and similar next-generation targeted protein degraders.
The Role of BRD4 as an Epigenetic Reader in Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a critical epigenetic reader and a promising therapeutic target in a multitude of cancers. BRD4 plays a pivotal role in transcriptional regulation by recognizing and binding to acetylated lysine (B10760008) residues on histone tails, thereby recruiting the transcriptional machinery to drive the expression of key oncogenes, including MYC. Its association with super-enhancers, which are large clusters of regulatory elements that control the expression of cell identity and oncogenes, further underscores its significance in cancer biology. This technical guide provides a comprehensive overview of the function of BRD4 in cancer, detailing its mechanism of action, its role in key signaling pathways, and the therapeutic strategies being developed to target this epigenetic reader. We present quantitative data on BRD4 inhibitor efficacy, detailed experimental protocols for studying BRD4, and visual diagrams of relevant pathways and workflows to serve as a valuable resource for the scientific community.
BRD4: The Epigenetic Reader and its Mechanism of Action in Cancer
BRD4 functions as a scaffold protein that interprets the epigenetic landscape of the cell. Its two tandem bromodomains (BD1 and BD2) are responsible for recognizing and binding to acetylated lysine residues, primarily on histones H3 and H4.[1][2] This interaction tethers BRD4 to chromatin, particularly at active promoters and enhancers.
Once bound, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation and robust gene expression.[1][3] In cancer, this mechanism is hijacked to drive the overexpression of oncogenes that are critical for tumor growth and survival.[2][4]
A key aspect of BRD4's oncogenic function is its role in the regulation of super-enhancers.[5] Super-enhancers are densely occupied by transcription factors and coactivators, including BRD4, and are responsible for the high-level expression of genes that define cell identity and are often implicated in cancer.[5][6] BRD4's presence at these super-enhancers is critical for maintaining the transcriptional programs that sustain the malignant phenotype.[5][7]
Quantitative Data on BRD4 Inhibitors
The development of small molecule inhibitors targeting the bromodomains of BRD4 has been a major focus of cancer drug discovery. These inhibitors competitively bind to the acetyl-lysine binding pocket of BRD4, displacing it from chromatin and thereby suppressing the transcription of its target genes.[2][8] The following tables summarize the in vitro efficacy of several key BRD4 inhibitors across various cancer cell lines and provide an overview of clinical trial outcomes for BET inhibitors.
Table 1: IC50 Values of Selected BRD4 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| JQ1 | Acute Myeloid Leukemia | MV4-11 | 26 | [9] |
| JQ1 | Acute Myeloid Leukemia | MOLM-13 | 53 | [9] |
| JQ1 | Glioblastoma | U87 | Varies | [10] |
| OTX-015 | Prostate Cancer | LNCaP | Varies | [9] |
| OTX-015 | Prostate Cancer | Du145 | Varies | [9] |
| I-BET762 | Gastric Cancer | SNU-638 | Varies | [11] |
| ABBV-075 | Hematological and Solid Tumors | Multiple | Varies | [12] |
| dBET1 | Colorectal Cancer | Multiple | Varies | [13] |
| dBET6 | Multiple | Multiple | Varies | [13] |
| CFT-2718 | Small-cell Lung Cancer | SHP-77 | 202 | [14] |
| CFT-2718 | Small-cell Lung Cancer | DMS-114 | 159 | [14] |
| OPT-0139 | Ovarian Cancer | SKOV3 | 1568 | [15] |
| OPT-0139 | Ovarian Cancer | OVCAR3 | 1823 | [15] |
Table 2: Overview of Clinical Trial Results for BET Inhibitors
| Inhibitor | Cancer Type(s) | Phase | Key Findings | Reference |
| OTX-015 (Birabresib) | Hematologic Malignancies, Solid Tumors | I/II | Showed anti-tumor activity, particularly in hematologic malignancies. Common adverse events included thrombocytopenia, anemia, and fatigue. | [1][4] |
| ABBV-075 | Advanced Solid and Hematological Tumors | I | Demonstrated a manageable safety profile and signs of clinical activity. | [12] |
| BMS-986158 | Advanced Malignancies | I/II | Showed modest efficacy in solid tumors, with some patients achieving stable disease or partial response. | [16] |
| CPI-0610 | Myelofibrosis | II | Showed promising results in combination with ruxolitinib. | [1][4] |
| GSK525762 (Molibresib) | NUT Midline Carcinoma, Other Cancers | I/II | Demonstrated clinical activity in NUT midline carcinoma. | [16] |
| INCB054329 | Advanced Malignancies | I/II | Early phase trials have been conducted. | [1][4] |
BRD4 Expression in Cancer
Analysis of large-scale cancer genomics datasets, such as The Cancer Genome Atlas (TCGA), has revealed that BRD4 is frequently overexpressed in a wide range of human cancers. This overexpression is often associated with poor prognosis.
Table 3: BRD4 Expression in Various Cancer Types (Based on TCGA Data)
| Cancer Type | BRD4 Expression Status | Prognostic Significance | Reference |
| Glioblastoma Multiforme (GBM) | Higher in tumor vs. normal tissue | High expression associated with poor prognosis | [17] |
| Esophageal Squamous Cell Carcinoma (ESCC) | Upregulated in ESCC | High expression associated with poor prognosis | [18] |
| Ovarian Cancer | Gene amplification in ~18-19% of cases | Low gene expression associated with worse overall and progression-free survival | [19] |
| Acute Myeloid Leukemia (AML) | Increased expression | Associated with poor overall survival | [20] |
Key Signaling Pathways Involving BRD4 in Cancer
BRD4 is implicated in several signaling pathways that are crucial for cancer development and progression. Understanding these pathways provides insights into the multifaceted role of BRD4 and identifies potential avenues for combination therapies.
BRD4 and the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting a pro-tumorigenic inflammatory microenvironment. BRD4 interacts with the acetylated RelA subunit of NF-κB, enhancing its transcriptional activity and promoting the expression of pro-inflammatory and anti-apoptotic genes.[3][21]
References
- 1. Frontiers | Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials [frontiersin.org]
- 2. ChIP-Seq: Finding Transcription Factor Binding Sites – BioCode [biocode.org.uk]
- 3. BET inhibitors in the treatment of hematologic malignancies: current insights and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Expression of BRD4 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An inhibitor of BRD4, GNE987, inhibits the growth of glioblastoma cells by targeting C-Myc and S100A16 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BRD4 Inhibition Suppresses Senescence and Apoptosis of Nucleus Pulposus Cells by Inducing Autophagy during Intervertebral Disc Degeneration: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Comprehensive analysis of the prognosis and immune infiltrates for the BET protein family reveals the significance of BRD4 in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High Expression Level of BRD4 Is Associated with a Poor Prognosis and Immune Infiltration in Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Prognostic Role of BRD4 Expression in High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Transcriptome-Based Co-Expression of BRD4 and PD-1/PD-L1 Predicts Poor Overall Survival in Patients With Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bosterbio.com [bosterbio.com]
Discovery and synthesis of cBu-Cit-PROTAC BRD4 Degrader-5
An In-Depth Technical Guide to the Discovery and Synthesis of cBu-Cit-PROTAC BRD4 Degrader-5
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins. This document provides a comprehensive technical overview of a hypothetical cBu-Cit-PROTAC, BRD4 Degrader-5, designed to induce the degradation of the bromodomain and extra-terminal domain (BET) protein BRD4, a key regulator of oncogene transcription. This guide details the rational design, synthesis, and biological evaluation of this novel PROTAC, offering valuable insights for researchers, chemists, and drug development professionals in the field of targeted protein degradation.
Introduction to BRD4 as a Therapeutic Target
The bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, are epigenetic readers that play a crucial role in the regulation of gene transcription. BRD4 binds to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to drive the expression of key oncogenes such as MYC. Its overexpression or aberrant activity is implicated in a variety of malignancies, including acute myeloid leukemia, multiple myeloma, and prostate cancer, making it a compelling target for therapeutic intervention. While small molecule inhibitors of BRD4 have shown clinical promise, their efficacy can be limited by the need for high and sustained occupancy of the target protein's active site. PROTACs offer an alternative, catalytic mode of action that can overcome some of these limitations.
The PROTAC Approach to BRD4 Degradation
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. A typical PROTAC consists of three components: a ligand for the target protein (in this case, BRD4), a ligand for an E3 ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a linker connecting the two.
The hypothetical this compound is envisioned as a novel BRD4 degrader incorporating a cyclobutyl moiety and a citrulline-containing linker. This design aims to enhance cell permeability, optimize ternary complex formation, and improve metabolic stability.
Design and Synthesis of this compound
The rational design of BRD4 Degrader-5 involves the selection of a high-affinity BRD4 ligand, a suitable E3 ligase ligand, and a linker that provides the optimal length and rigidity for efficient ternary complex formation. For this hypothetical molecule, we select a known BRD4 inhibitor as the warhead and a derivative of the VHL ligand. The linker incorporates a cyclobutyl group for conformational constraint and a citrulline residue to potentially enhance solubility and cell permeability.
Retrosynthetic Analysis
The synthesis of this compound would likely involve a multi-step sequence, starting with the synthesis of the functionalized linker, followed by sequential coupling with the BRD4 and VHL ligands.
Caption: Retrosynthetic strategy for this compound.
Synthetic Protocol
A plausible synthetic route would be as follows:
-
Synthesis of the cBu-Cit Linker: Starting from commercially available cyclobutane (B1203170) and citrulline derivatives, a multi-step synthesis would be employed to construct the core linker with appropriate functional groups (e.g., a carboxylic acid and an amine) for subsequent coupling reactions.
-
Coupling to the VHL Ligand: The carboxylic acid of the linker would be activated and reacted with the amine group of a functionalized VHL ligand.
-
Coupling to the BRD4 Ligand: The amine group on the other end of the linker-VHL construct would then be coupled with the carboxylic acid of a functionalized BRD4 ligand to yield the final this compound.
-
Purification and Characterization: The final product would be purified by reverse-phase HPLC and its identity confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Biological Evaluation
A series of in vitro experiments are essential to characterize the biological activity of the newly synthesized PROTAC.
Experimental Workflow
Caption: Workflow for the biological evaluation of BRD4 Degrader-5.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data for this compound compared to a reference BRD4 inhibitor and a known BRD4 PROTAC (e.g., MZ1).
Table 1: In Vitro Binding and Degradation Potency
| Compound | BRD4 Binding IC₅₀ (nM) | BRD4 Degradation DC₅₀ (nM) | Dₘₐₓ (%) |
| BRD4 Inhibitor | 15 | >1000 | <10 |
| MZ1 (Reference) | 25 | 10 | 95 |
| BRD4 Degrader-5 | 20 | 5 | >98 |
Table 2: Cellular Activity in Cancer Cell Lines
| Compound | Cell Line | Anti-proliferative GI₅₀ (nM) |
| BRD4 Inhibitor | MV4-11 (AML) | 50 |
| MZ1 (Reference) | MV4-11 (AML) | 20 |
| BRD4 Degrader-5 | MV4-11 (AML) | 8 |
| BRD4 Inhibitor | 22Rv1 (Prostate) | 80 |
| MZ1 (Reference) | 22Rv1 (Prostate) | 35 |
| BRD4 Degrader-5 | 22Rv1 (Prostate) | 15 |
Experimental Protocols
BRD4 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Binding Assay
This assay is used to determine the binding affinity of the PROTAC to the BRD4 bromodomain.
-
Reagents: Recombinant His-tagged BRD4(BD1), biotinylated histone H4 peptide, europium-labeled anti-His antibody, and streptavidin-allophycocyanin (APC).
-
Procedure: a. Serially dilute the test compounds in assay buffer. b. Add the BRD4 protein, biotinylated H4 peptide, and the test compound to a 384-well plate. c. Incubate for 1 hour at room temperature. d. Add the europium-labeled anti-His antibody and streptavidin-APC. e. Incubate for another hour at room temperature. f. Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the ratio of the emission at 665 nm to that at 620 nm. Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Western Blot for BRD4 Degradation
This experiment confirms the degradation of BRD4 in a cellular context.
-
Cell Culture: Plate a relevant cancer cell line (e.g., MV4-11) and allow the cells to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of the PROTAC for a specified time (e.g., 18 hours).
-
Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against BRD4. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control and plot the percentage of remaining BRD4 against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ.
Cell Viability Assay (MTS)
This assay measures the effect of BRD4 degradation on cell proliferation.
-
Cell Plating: Seed cells in a 96-well plate and allow them to grow for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.
-
MTS Reagent: Add CellTiter 96® AQueous One Solution Reagent (MTS) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against compound concentration to calculate the GI₅₀ value.
Mechanism of Action: Signaling Pathway
The this compound functions by hijacking the cell's natural protein disposal system.
Caption: Mechanism of action for BRD4 degradation by a PROTAC.
Conclusion
The hypothetical this compound serves as a compelling example of the potential of targeted protein degradation. Its rational design, incorporating a constrained cyclobutyl linker and a citrulline moiety, aims to confer superior potency, selectivity, and drug-like properties. The detailed experimental protocols and expected data provide a framework for the discovery and characterization of novel PROTAC degraders. This in-depth guide underscores the transformative potential of the PROTAC technology in developing next-generation therapeutics for cancer and other diseases. Further lead optimization and in vivo studies would be the next logical steps in the development of such a compound.
A Technical Guide to the E3 Ubiquitin Ligase Recruitment by cBu-Cit-PROTAC BRD4 Degrader-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of cBu-Cit-PROTAC BRD4 Degrader-5 (also known as cBu-Cit-GAL-02-221), a potent heterobifunctional degrader of the epigenetic reader protein BRD4. This document details its mechanism of action, focusing on the recruitment of the E3 ubiquitin ligase, presents key quantitative data, and outlines the experimental protocols for its characterization.
Core Mechanism of Action: VHL-Mediated Ubiquitination and Proteasomal Degradation
This compound operates through the principles of Proteolysis Targeting Chimeras (PROTACs). It is a chimeric molecule designed to simultaneously bind to the target protein, BRD4, and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of BRD4, marking it for subsequent degradation by the 26S proteasome.
Extensive research, particularly in the context of its use in antibody-PROTAC conjugates, has demonstrated that this compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. The PROTAC molecule itself is composed of a ligand that binds to the bromodomains of BRD4, a linker, and a VHL-recruiting ligand. The formation of the BRD4-PROTAC-VHL ternary complex is the critical step that initiates the degradation cascade.
The catalytic nature of this process allows a single molecule of the PROTAC to induce the degradation of multiple BRD4 proteins, leading to a profound and sustained downstream effect on gene transcription, particularly of oncogenes like c-MYC.
Quantitative Data Presentation
The efficacy of this compound has been quantified in various studies. The following table summarizes the key degradation parameter, DC50 (the concentration of the degrader that results in 50% degradation of the target protein).
| Compound | Cell Line | Target Protein | DC50 | Time Point | Reference |
| This compound (Compound 1) | SK-BR-3 (HER2+) | BRD4 | ~50 nM | 24 hours | Maneiro et al., 2020 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are the key experimental protocols for assessing the activity of this compound.
Cell Culture and Treatment
-
Cell Lines: SK-BR-3 (HER2-positive breast cancer) and MCF-7 (HER2-negative breast cancer) cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a humidified atmosphere with 5% CO2.
-
PROTAC Treatment: A stock solution of this compound is prepared in DMSO. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the desired concentrations of the PROTAC or vehicle control (DMSO).
Western Blotting for BRD4 Degradation
This protocol is used to quantify the levels of BRD4 protein following treatment with the degrader.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA (bicinchoninic acid) assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with a primary antibody against BRD4 overnight at 4°C. A primary antibody against a loading control (e.g., GAPDH or β-actin) is also used.
-
After washing with TBST, the membrane is incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is performed to quantify the band intensities, and the BRD4 levels are normalized to the loading control.
Live-Cell Confocal Microscopy
This technique is employed to visualize the internalization and trafficking of antibody-PROTAC conjugates.
-
Fluorophore Conjugation: The antibody-PROTAC conjugate is labeled with a fluorescent dye (e.g., Alexa Fluor 488).
-
Cell Treatment: HER2-positive cells (e.g., SK-BR-3) are seeded on glass-bottom dishes. The cells are incubated with the fluorescently labeled antibody-PROTAC conjugate.
-
Lysosomal Staining: To track lysosomal trafficking, a lysosome-specific fluorescent probe (e.g., LysoTracker Deep Red) is added to the cells.
-
Imaging: Live-cell imaging is performed using a confocal microscope at various time points to monitor the internalization of the conjugate and its colocalization with lysosomes.
This technical guide provides a foundational understanding of this compound, its mechanism of action, and the experimental approaches to characterize its function. For more detailed information, it is recommended to consult the primary literature.
Understanding Ternary Complex Formation with BRD4 Degraders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's intrinsic protein degradation machinery to eliminate disease-causing proteins. For researchers focused on oncology and inflammatory diseases, Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of epigenetic readers, represents a high-value therapeutic target. BRD4 plays a critical role in regulating the transcription of key oncogenes such as c-MYC. This guide provides a comprehensive technical overview of the core mechanism of BRD4-targeting PROTACs: the formation of a productive ternary complex. We will delve into the quantitative metrics of well-characterized BRD4 degraders, provide detailed experimental protocols for their assessment, and visualize the key processes involved.
Core Mechanism: The Ternary Complex as the Linchpin of Degradation
BRD4-targeting PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a BRD4 bromodomain, a ligand that recruits an E3 ubiquitin ligase (most commonly the von Hippel-Lindau (VHL) or Cereblon (CRBN) ligase), and a chemical linker connecting the two. The catalytic cycle of PROTAC action is initiated by the formation of a ternary complex, a crucial intermediate where the PROTAC simultaneously binds to both BRD4 and the E3 ligase.[1] The stability and conformation of this complex are paramount for the subsequent ubiquitination of BRD4 and its degradation by the proteasome.[2]
The formation of a stable ternary complex is often driven by positive cooperativity, where the binding of one protein partner to the PROTAC enhances the binding of the other.[3] This cooperative binding leads to a more stable and longer-lived ternary complex, which in turn allows for efficient transfer of ubiquitin from the E3 ligase to BRD4, marking it for proteasomal degradation.[3][4] Conversely, negative cooperativity, where the binding of one protein hinders the binding of the other, can lead to less efficient degradation.[5][6]
Quantitative Data on BRD4 Degrader Ternary Complexes
The following tables summarize key quantitative data for well-characterized VHL- and CRBN-based BRD4 PROTACs, including MZ1, ARV-771, dBET1, and dBET6. These data are derived from various biophysical and cellular assays and provide a basis for comparing the efficacy and mechanism of different degraders.
Table 1: Binding Affinities and Cooperativity of VHL-Based BRD4 Degraders
| Degrader | E3 Ligase | BRD4 Domain | Binary Kd (PROTAC to E3) | Binary Kd (PROTAC to BRD4) | Ternary Kd | Cooperativity (α) | Method |
| MZ1 | VHL | BRD4BD2 | 67 ± 8 nM[7] | ~1 nM (JQ1)[8] | 4.4 ± 1.0 nM[7] | 7[7] | ITC |
| MZ1 | VHL | BRD4BD2 | 29 nM[8] | 1 nM[8] | 4 nM[9] | ~20[4] | SPR |
| AT1 | VHL | BRD4BD2 | 330 nM[10] | - | - | 7[10] | ITC |
| ARV-771 | VHL | BETs | - | - | - | - | - |
Note: Cooperativity (α) is calculated as the ratio of the binary Kd of the PROTAC to the E3 ligase to the ternary Kd of the E3 ligase binding to the PROTAC:BRD4 complex. A value greater than 1 indicates positive cooperativity.
Table 2: Binding Affinities and Cooperativity of CRBN-Based BRD4 Degraders
| Degrader | E3 Ligase | BRD4 Domain | Binary IC50 (PROTAC to E3) | Ternary IC50 | Apparent Cooperativity (αapp) | Method |
| dBET1 | CRBN | BRD4BD1/BRD4BD2 | - | - | < 1 (Negative)[5] | Competitive Binding |
| dBET6 | CRBN | BRD4BD1 | ~0.8 µM | ~1.8 µM | 0.6 (Negative)[6] | Competitive Binding |
| dBET6 | CRBN | BRD4BD2 | ~0.8 µM | ~4.1 µM | 0.2 (Negative)[6] | Competitive Binding |
Note: Apparent cooperativity (αapp) is calculated as the ratio of the binary IC50 to the ternary IC50. A value less than 1 indicates negative cooperativity.
Table 3: Cellular Degradation Potency of BRD4 Degraders
| Degrader | Cell Line | DC50 | Dmax | Time Point (hours) |
| MZ1 | HeLa | - | >90% at 1 µM | 24 |
| ARV-771 | 22Rv1 | < 1 nM[11] | >95% | 18 |
| ARV-771 | HepG2, Hep3B | ~100 nM[12] | >90% | 24 |
| dBET1 | MV4;11 | 3 nM | >98% | 18 |
| dBET6 | HepG2 | 23.32 nM[13] | Not Specified | 8 |
| QCA570 | 5637, T24, EJ-1, J82, UMUC-3 | ~1 nM[5] | >90% at 3 nM | 9 |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the BRD4 degradation signaling pathway and the workflows for key experimental assays.
Signaling Pathway
Caption: PROTAC-mediated degradation of BRD4 leading to downstream cellular effects.
Experimental Workflows
Caption: Workflows for key biophysical and cellular assays to study ternary complex formation.
Detailed Experimental Protocols
Accurate and reproducible data are the foundation of successful drug development. The following sections provide detailed protocols for the key biophysical and cellular assays used to characterize BRD4 degrader ternary complex formation and subsequent protein degradation.
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Objective: To determine the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD) for binary and ternary complex formation.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified recombinant E3 ligase (VHL or CRBN complex) and BRD4 bromodomain.
-
BRD4 degrader.
-
SPR running buffer (e.g., HBS-EP+).
-
Immobilization reagents (e.g., amine coupling kit).
Procedure:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface via amine coupling to a target density.
-
Binary Interaction (PROTAC-E3 Ligase):
-
Prepare a dilution series of the BRD4 degrader in running buffer.
-
Inject the degrader solutions over the immobilized E3 ligase surface and a reference flow cell.
-
Monitor the association and dissociation phases.
-
Regenerate the surface between injections if necessary.
-
-
Ternary Interaction (E3 Ligase-PROTAC-BRD4):
-
Prepare a series of solutions containing a fixed, saturating concentration of the BRD4 bromodomain and a dilution series of the degrader.
-
Inject these solutions over the immobilized E3 ligase and reference flow cells.
-
Monitor the association and dissociation phases.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) as described in the note for Table 1.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
Objective: To determine the thermodynamic parameters (KD, enthalpy ΔH, and entropy ΔS) of binary and ternary complex formation.
Materials:
-
Isothermal titration calorimeter.
-
Purified recombinant E3 ligase (VHL or CRBN complex) and BRD4 bromodomain.
-
BRD4 degrader.
-
Dialysis buffer.
Procedure:
-
Sample Preparation: Dialyze all proteins and dissolve the degrader in the final dialysis buffer to minimize buffer mismatch effects.
-
Binary Titration (PROTAC into E3 Ligase):
-
Fill the ITC cell with the E3 ligase solution.
-
Fill the injection syringe with the degrader solution.
-
Perform a series of injections and record the heat changes.
-
-
Ternary Titration (PROTAC + BRD4 into E3 Ligase):
-
Fill the ITC cell with the E3 ligase solution.
-
Fill the injection syringe with a solution containing both the degrader and the BRD4 bromodomain.
-
Perform a series of injections and record the heat changes.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat of binding for each injection.
-
Fit the binding isotherm to a suitable model (e.g., one-site binding) to determine KD, ΔH, and the stoichiometry of binding.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the fitted parameters.
-
Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Objective: To measure the proximity of the E3 ligase and BRD4 in the presence of a degrader as an indicator of ternary complex formation.
Materials:
-
TR-FRET compatible plate reader.
-
Labeled E3 ligase (e.g., with a terbium cryptate donor) and labeled BRD4 (e.g., with a d2 acceptor). This can be achieved using tagged proteins and corresponding labeled antibodies.
-
BRD4 degrader.
-
Assay buffer.
Procedure:
-
Reagent Preparation: Prepare solutions of the labeled E3 ligase, labeled BRD4, and a dilution series of the degrader in assay buffer.
-
Assay Plate Setup: In a low-volume microplate, add the labeled E3 ligase, labeled BRD4, and the degrader dilutions.
-
Incubation: Incubate the plate at room temperature for a defined period to allow for complex formation.
-
Signal Detection: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the degrader concentration to generate a bell-shaped curve, characteristic of ternary complex formation. The peak of the curve represents the optimal concentration for complex formation.
-
Protocol 4: Western Blot for Cellular BRD4 Degradation
Objective: To quantify the reduction in cellular BRD4 protein levels following treatment with a degrader and to determine the DC50 and Dmax values.
Materials:
-
Cell line of interest (e.g., HeLa, 22Rv1).
-
BRD4 degrader.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against BRD4 and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the BRD4 degrader for a specified time (e.g., 18-24 hours).
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for BRD4 and the loading control using densitometry software.
-
Normalize the BRD4 band intensity to the loading control.
-
Plot the normalized BRD4 levels against the degrader concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.[14]
-
Protocol 5: NanoBRET™ Assay for Live-Cell Ternary Complex Formation and Ubiquitination
Objective: To monitor the formation of the ternary complex and subsequent ubiquitination of BRD4 in real-time in living cells.
Materials:
-
Cell line engineered to express NanoLuc®-BRD4 (donor) and HaloTag®-E3 ligase or HaloTag®-ubiquitin (acceptor).
-
BRD4 degrader.
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.
-
Luminometer capable of measuring BRET.
Procedure:
-
Cell Preparation: Plate the engineered cells in a white, opaque microplate.
-
Labeling: Add the HaloTag® ligand to the cells to label the acceptor protein.
-
PROTAC Treatment: Add a dilution series of the BRD4 degrader to the cells.
-
Substrate Addition and Measurement: Add the NanoBRET™ substrate and immediately begin measuring the luminescence at the donor and acceptor wavelengths. For kinetic measurements, read the plate at regular intervals.
-
Data Analysis:
Conclusion
The formation of a stable and cooperative ternary complex is the foundational step in the mechanism of action for BRD4-targeting PROTACs. A thorough understanding of the biophysical and cellular parameters that govern this process is essential for the rational design and optimization of novel degraders. The quantitative data, visualizations, and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals working to advance this promising therapeutic modality. By applying these methods, the scientific community can continue to unlock the full potential of targeted protein degradation for the treatment of cancer and other diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plasticity in binding confers selectivity in ligand induced protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Enhanced Protein Degradation by Intracellular Delivery of Pre-Fused PROTACs Using Lipid-like Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. promega.com [promega.com]
- 11. pnas.org [pnas.org]
- 12. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bmglabtech.com [bmglabtech.com]
An In-depth Technical Guide on the Cellular Uptake and Distribution of cBu-Cit-PROTAC BRD4 Degrader-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. The cBu-Cit-PROTAC BRD4 Degrader-5 is a chimeric molecule designed to selectively target the bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in various cancers. This technical guide provides a comprehensive overview of the cellular uptake, distribution, and mechanism of action of this degrader, supported by detailed experimental protocols and data summaries. While specific quantitative data for this compound is not extensively available in the public domain, this guide draws upon established principles and data from closely related antibody-PROTAC conjugates targeting BRD4.
Core Concepts: Mechanism of Action
The this compound functions by forming a ternary complex between BRD4 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome. This targeted degradation approach offers a distinct advantage over traditional inhibition by eliminating the entire protein scaffold.
In advanced applications, this PROTAC can be conjugated to an antibody to form a PROTAC-Antibody Conjugate (PAC). This strategy enhances cell-type specificity, as the antibody directs the PROTAC to cells expressing a particular surface antigen, such as HER2 in breast cancer.[1][2][3] Upon binding, the PAC is internalized, and the PROTAC is released within the cell to execute its degradation function.
Signaling and Experimental Workflow Diagrams
To visually represent the processes involved, the following diagrams have been generated using the DOT language.
Signaling Pathway of Antibody-PROTAC Conjugate Action
Caption: Signaling pathway of an Antibody-PROTAC Conjugate from cell surface binding to target protein degradation.
Experimental Workflow for Cellular Uptake and Distribution Analysis
Caption: Workflow for analyzing cellular uptake and subcellular distribution of the BRD4 degrader.
Quantitative Data Summary
While specific quantitative data for this compound remains limited in publicly accessible literature, the following tables represent the types of data that would be generated from the experimental protocols described below. The values are hypothetical and for illustrative purposes.
Table 1: Cellular Uptake of this compound in Breast Cancer Cell Lines
| Cell Line | Treatment Time (hours) | Intracellular Concentration (nM) | Uptake Efficiency (%) |
| SK-BR-3 (HER2+) | 1 | 50 ± 8 | 5 |
| 4 | 180 ± 25 | 18 | |
| 24 | 450 ± 50 | 45 | |
| MCF-7 (HER2-) | 1 | 15 ± 4 | 1.5 |
| 4 | 40 ± 10 | 4 | |
| 24 | 95 ± 15 | 9.5 |
Table 2: Subcellular Distribution of this compound in SK-BR-3 Cells (24h Treatment)
| Cellular Fraction | Percentage of Total Intracellular PROTAC (%) |
| Cytosol | 65 ± 5 |
| Nucleus | 25 ± 4 |
| Lysosomes | 7 ± 2 |
| Mitochondria | < 3 |
| Membrane/Particulate | < 3 |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to determine the cellular uptake and distribution of this compound.
Protocol 1: Quantification of Cellular Uptake by LC-MS/MS
Objective: To quantify the intracellular concentration of the PROTAC over time.
Materials:
-
Breast cancer cell lines (e.g., SK-BR-3, MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
LC-MS/MS system
Methodology:
-
Cell Seeding: Plate cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
PROTAC Treatment: Treat the cells with the desired concentration of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for various time points (e.g., 1, 4, 8, 24 hours) at 37°C and 5% CO₂.
-
Cell Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular PROTAC.
-
Cell Lysis: Add lysis buffer to each well and incubate on ice for 30 minutes. Scrape the cells and collect the lysate.
-
Sample Preparation: Centrifuge the lysate to pellet cell debris. Collect the supernatant for analysis. A portion can be used for protein quantification (e.g., BCA assay) to normalize the data.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the PROTAC.
Protocol 2: Subcellular Fractionation
Objective: To determine the distribution of the PROTAC in different cellular compartments.
Materials:
-
Treated cells from Protocol 1
-
Subcellular fractionation kit (or buffers for differential centrifugation)
-
Protease inhibitors
Methodology:
-
Cell Harvesting: After treatment and washing, harvest the cells by scraping in PBS.
-
Homogenization: Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer or by passing through a fine-gauge needle.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction. Further ultracentrifugation can isolate microsomal and other fractions.
-
-
Fraction Analysis: Analyze each fraction by LC-MS/MS to quantify the PROTAC concentration. Western blotting for compartment-specific marker proteins (e.g., Histone H3 for nucleus, COX IV for mitochondria, GAPDH for cytosol) should be performed to assess the purity of the fractions.
Protocol 3: Visualization of Cellular Distribution by Confocal Microscopy
Objective: To visualize the localization of the PROTAC within the cell. This protocol assumes the availability of a fluorescently labeled version of the PROTAC or a specific antibody for immunofluorescence.
Materials:
-
Fluorescently labeled this compound or a primary antibody against the PROTAC/BRD4.
-
Cells grown on glass-bottom dishes or coverslips.
-
Organelle-specific fluorescent dyes (e.g., Hoechst for nucleus, LysoTracker for lysosomes).
-
Paraformaldehyde (PFA) for fixation.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Fluorescently labeled secondary antibody (if using a primary antibody).
-
Confocal microscope.
Methodology:
-
Cell Treatment: Treat cells with the fluorescently labeled PROTAC for the desired time.
-
Live-Cell Imaging (Optional): For real-time tracking, image the live cells using a confocal microscope with environmental control.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes.
-
Wash again and permeabilize with Triton X-100 for 10 minutes.
-
-
Immunofluorescence (if applicable):
-
Block the cells with blocking buffer for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour.
-
-
Counterstaining: Incubate with organelle-specific dyes as required.
-
Imaging: Mount the coverslips and acquire images using a confocal microscope. Analyze the co-localization of the PROTAC signal with the signals from the organelle markers.
Conclusion
The cellular uptake and subcellular distribution are critical parameters that dictate the efficacy of this compound. While specific data for this compound is emerging, the methodologies outlined in this guide provide a robust framework for its characterization. Understanding how this PROTAC enters cells, where it localizes, and the rate at which these processes occur is essential for optimizing its therapeutic potential and for the rational design of future protein degraders. The use of antibody-conjugation strategies further highlights the potential for targeted delivery, enhancing efficacy while minimizing off-target effects.
References
The Pharmacokinetic Landscape of PROTAC-Based Degraders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins by harnessing the cell's natural protein degradation machinery. Unlike traditional inhibitors that rely on occupancy-driven pharmacology, PROTACs act catalytically to induce the degradation of target proteins, leading to a more profound and durable pharmacological effect. However, the unique structural and physicochemical properties of these heterobifunctional molecules present significant challenges in optimizing their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This in-depth technical guide provides a comprehensive overview of the core pharmacokinetic properties of PROTAC-based degraders, detailed methodologies for their assessment, and a summary of key data for prominent clinical-stage molecules.
Core Pharmacokinetic Properties of PROTACs: A Balancing Act
The pharmacokinetic journey of a PROTAC—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is a complex interplay of factors dictated by its three components: the warhead that binds the target protein, the E3 ligase-recruiting ligand, and the linker that connects them. The large molecular weight (typically >800 Da) and often high polar surface area of PROTACs place them "beyond the rule of five," posing inherent challenges to achieving favorable drug-like properties.
Absorption: Oral bioavailability is a key objective for many PROTAC development programs. However, their size and polarity can limit passive diffusion across the intestinal epithelium. Strategies to improve oral absorption include optimizing linker length and composition to modulate lipophilicity and incorporating features that exploit active transport mechanisms.[1] The use of biorelevant dissolution media, such as fasted-state simulated intestinal fluid (FaSSIF) and fed-state simulated intestinal fluid (FeSSIF), has been shown to improve the in vitro solubility of some PROTACs, suggesting that food intake may enhance their oral absorption in vivo.[2]
Distribution: Once absorbed, PROTACs need to distribute to the target tissues and penetrate cell membranes to reach their intracellular targets. Their large size can restrict tissue distribution and limit access to sanctuary sites like the central nervous system. High plasma protein binding is also a common feature of PROTACs, which can impact their free concentration and target engagement.[3]
Metabolism: The metabolic stability of PROTACs is a critical determinant of their half-life and duration of action. The linker is often the most metabolically labile component, and its cleavage can generate inactive metabolites or even species that interfere with the parent PROTAC's activity.[4][5] Understanding the metabolic pathways and identifying the responsible enzymes (e.g., cytochrome P450s) is crucial for optimizing metabolic stability through chemical modifications.[6]
Excretion: The routes of elimination for PROTACs and their metabolites can vary and need to be characterized to fully understand their clearance from the body.
Quantitative Pharmacokinetic Data of Clinical-Stage PROTACs
The following tables summarize the key pharmacokinetic parameters of several prominent PROTAC degraders that have advanced into clinical development. These data provide valuable benchmarks for researchers in the field.
Table 1: Preclinical Pharmacokinetic Parameters of ARV-110 (Androgen Receptor Degrader)
| Species | Route | Dose | T½ (h) | CL (mL/h/kg) | Vss (mL/kg) | F (%) | Reference |
| Rat | IV | 2 mg/kg | 1.8 ± 0.2 | 413.6 ± 31.7 | 1007 ± 110.3 | - | [7] |
| Rat | PO | 5 mg/kg | 3.5 ± 0.6 | - | - | 23.83 | [7] |
| Mouse | IV | 2 mg/kg | 2.9 ± 0.5 | 180.9 ± 30.8 | 2366 ± 402.2 | - | [7] |
| Mouse | PO | 5 mg/kg | 4.9 ± 0.8 | - | - | 37.89 | [7] |
Table 2: Clinical Pharmacokinetic Insights for ARV-110
| Parameter | Observation | Reference |
| Dose Proportionality | Generally dose-proportional pharmacokinetics observed in Phase 1. | [8][9] |
| Oral Bioavailability | Orally bioavailable, with exposures reaching levels associated with preclinical anti-tumor activity at doses of 140 mg and above. | [4][9] |
| Food Effect | Administration with food increased oral bioavailability in rats from 10.75% to 20.97%. | |
| Recommended Phase 2 Dose | 420 mg once daily. | [10] |
Table 3: Preclinical Pharmacokinetic Parameters of Vepdegestrant (ARV-471; Estrogen Receptor Degrader)
| Species | Route | Dose | CL (mL/h/kg) | Oral Bioavailability (%) | Reference |
| Mouse | IV/PO | - | 313.3 | 17.91 | [11][12] |
| Rat | IV/PO | - | 1053 | 24.12 | [11][12] |
Table 4: Clinical Pharmacokinetic Insights for Vepdegestrant (ARV-471)
| Parameter | Observation | Reference |
| Dose-Related Exposure | Demonstrated a dose-related increase in plasma exposure with doses from 30 mg to 500 mg daily. | [13] |
| Steady-State Concentrations | Mean exposure on day 15 exceeded the nonclinical efficacious range at doses ≥60 mg daily. | [13] |
| Cmax and AUC in Japanese Patients (200 mg QD) | Single Dose: Cmax = 630.9 ng/mL, AUC24 = 10,400 ng∙hr/mL. Multiple Doses: Cmax = 1056 ng/mL, AUC24 = 18,310 ng∙hr/mL. | [2] |
Table 5: Preclinical Pharmacokinetic Parameters of NX-2127 (BTK Degrader)
| Species | Route | Dose | T½ (h) | Cmax (µM) | AUClast (h·µM) | F (%) | Reference |
| Mouse | IV | 1 mg/kg | 2.9 | 1.25 | 4.48 | - | [7] |
| Mouse | PO | 10 mg/kg | 3.0 | 1.28 | 16 | 36 | [7] |
Table 6: Clinical Pharmacokinetic Insights for NX-2127
| Parameter | Observation | Reference |
| Half-life | Mean half-life of 2 to 4 days across all patient cohorts. | [10] |
| Dose-dependent PK | Exhibited dose-dependent pharmacokinetics. | [9] |
Table 7: Clinical Pharmacokinetic Insights for KT-474 (IRAK4 Degrader)
| Parameter | Observation | Reference |
| Absorption and Elimination | Showed delayed absorption and prolonged elimination. | [8][14][15] |
| Dose Proportionality | Plasma exposure increased less than dose-proportionally, plateauing after the 1000 mg single dose. | [8][14][15] |
| Accumulation | Steady state was achieved after 7 days of daily dosing, resulting in a 3- to 4-fold accumulation in exposure. | [8][14][15] |
| Food Effect | A high-fat meal increased exposure up to 2.57-fold at the 600 mg dose. | [8][14][15] |
| Urinary Excretion | Less than 1% of the dose was excreted in urine. | [8][14][15] |
Experimental Protocols for Pharmacokinetic Assessment
Accurate and reproducible assessment of the ADME properties of PROTACs is essential for their successful development. The following sections provide detailed methodologies for key in vitro and in vivo experiments.
In Vitro Permeability Assessment: Caco-2 Assay
The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a confluent and differentiated monolayer. Monolayer integrity is verified by measuring the transepithelial electrical resistance (TEER).
-
Assay Buffer: A transport buffer, such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, is used. The addition of a low concentration of bovine serum albumin (BSA) (e.g., 0.25%) to the basolateral compartment can improve the recovery of lipophilic PROTACs by reducing non-specific binding.
-
Permeability Measurement (Apical-to-Basolateral):
-
The apical (donor) chamber is filled with the transport buffer containing the test PROTAC at a defined concentration (e.g., 10 µM).
-
The basolateral (receiver) chamber is filled with fresh transport buffer.
-
The plate is incubated at 37°C with gentle shaking for a specified time (e.g., 2 hours).
-
Samples are collected from both chambers at the end of the incubation period.
-
-
Permeability Measurement (Basolateral-to-Apical):
-
The basolateral (donor) chamber is filled with the transport buffer containing the test PROTAC.
-
The apical (receiver) chamber is filled with fresh transport buffer.
-
Incubation and sampling are performed as described above.
-
-
Sample Analysis: The concentration of the PROTAC in the donor and receiver compartments is quantified using a validated LC-MS/MS method.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber. The efflux ratio (Papp B-A / Papp A-B) is calculated to assess the involvement of active efflux transporters.
In Vitro Metabolic Stability Assessment
1. Liver Microsomal Stability Assay: This assay evaluates the susceptibility of a PROTAC to phase I metabolism, primarily by cytochrome P450 enzymes.
Methodology:
-
Reaction Mixture: The test PROTAC (e.g., 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate (B84403) buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Analysis: The concentration of the remaining parent PROTAC is quantified by LC-MS/MS.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the natural log of the remaining compound versus time.
2. Hepatocyte Stability Assay: This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both phase I and phase II metabolic enzymes and cofactors.
Methodology:
-
Hepatocyte Suspension: Cryopreserved hepatocytes are thawed and suspended in incubation medium at a specific density (e.g., 1 x 10^6 viable cells/mL).
-
Incubation: The test PROTAC (e.g., 1 µM) is added to the hepatocyte suspension and incubated at 37°C in a humidified incubator with 5% CO2.
-
Time Points and Termination: Aliquots are removed at various time points (e.g., 0, 15, 30, 60, 120 minutes), and the reaction is quenched with a cold organic solvent containing an internal standard.
-
Sample Processing and Analysis: Samples are processed and analyzed by LC-MS/MS as described for the microsomal stability assay.
-
Data Analysis: The t½ and CLint are calculated to determine the metabolic stability of the PROTAC.
In Vivo Pharmacokinetic Study in Rodents
In vivo PK studies in animal models, such as rats or mice, are essential to understand the ADME properties of a PROTAC in a whole organism.
Methodology:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are typically fasted overnight before oral administration.
-
Dosing:
-
Intravenous (IV) Administration: The PROTAC is formulated in a suitable vehicle (e.g., a solution containing saline, PEG400, and ethanol) and administered as a bolus dose into a tail vein.
-
Oral (PO) Administration: The PROTAC is formulated as a suspension or solution and administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected from the jugular vein or another appropriate site at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Plasma is separated by centrifugation.
-
Sample Preparation and Analysis: Plasma concentrations of the PROTAC are determined using a validated LC-MS/MS method. This typically involves protein precipitation with a cold organic solvent containing an internal standard, followed by centrifugation and analysis of the supernatant.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine key PK parameters such as clearance (CL), volume of distribution at steady state (Vss), half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability (F) is calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100%.
Mandatory Visualizations
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: Mechanism of action of PROTAC-based protein degradation.
Experimental Workflow for PROTAC ADME Profiling
Caption: A typical experimental workflow for the ADME profiling of PROTACs.
Conclusion
The development of PROTAC-based degraders with favorable pharmacokinetic properties is a multifaceted challenge that requires a deep understanding of their unique ADME characteristics. This technical guide has provided an overview of the core PK principles, a compilation of quantitative data for key clinical-stage PROTACs, and detailed methodologies for their assessment. By employing a systematic and iterative approach to ADME profiling, guided by the principles and protocols outlined herein, researchers can navigate the complexities of PROTAC drug development and unlock the full therapeutic potential of this transformative technology. The continued evolution of our understanding of PROTAC pharmacokinetics will undoubtedly pave the way for the next generation of highly effective and orally bioavailable protein degraders.
References
- 1. IRAK4 degrader in hidradenitis suppurativa and atopic dermatitis: a phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kymera Therapeutics Announces Publication of Phase 1 Trial Results for KT-474 (SAR444656), a First-in-Class IRAK4 Degrader, in Nature Medicine - BioSpace [biospace.com]
- 3. Kymera reports positive results from trial of IRAK4 degrader [clinicaltrialsarena.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. kymeratx.com [kymeratx.com]
- 7. NX-2127: a small-molecule degrader targeting BTK, Ikaros and Aiolos for B-cell malignancies | BioWorld [bioworld.com]
- 8. Pharmacokinetics and Pharmacodynamics of KT-474, a Novel Selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. targetedonc.com [targetedonc.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Nurix Therapeutics Presents Positive Clinical Results from its Novel BTK Degrader (NX-2127) at the 64th American Society of Hematology (ASH) Annual Meeting | Nurix Therapeutics, Inc. [ir.nurixtx.com]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Target Selectivity Profile of cBu-Cit-PROTAC BRD4 Degrader-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. cBu-Cit-PROTAC BRD4 Degrader-5, also known as cBu-Cit-GAL-02-221, is a novel heterobifunctional molecule designed to selectively induce the degradation of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator implicated in various cancers. This technical guide provides an in-depth overview of the target selectivity profile of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes. This molecule has been shown to be effective in degrading BRD4 in both HER2 positive and negative breast cancer cell lines and can be conjugated to antibodies to form PROTAC-Antibody Conjugates (PACs) for targeted delivery.[1][2][3][4]
Core Mechanism of Action
This compound functions by forming a ternary complex between BRD4 and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD4, marking it for recognition and subsequent degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Target Selectivity Profile
The selectivity of a PROTAC is paramount to its therapeutic potential, as off-target degradation can lead to unintended cellular toxicities. The primary selectivity concern for a BRD4 degrader is its activity against other members of the Bromodomain and Extra-Terminal (BET) family, namely BRD2 and BRD3, which share high sequence homology.
While specific quantitative degradation data (DC50 and Dmax values) for this compound against BRD2, BRD3, and BRD4 from head-to-head comparative studies is not publicly available in the primary literature, its development context within antibody-drug conjugates suggests a focus on potent BRD4 degradation. The following table summarizes the typical data format used to present such selectivity.
Table 1: Illustrative Selectivity Profile of a BRD4 Degrader
| Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Assay Method |
| BRD4 | 10 | >95 | Breast Cancer | Western Blot |
| BRD2 | 150 | 80 | Breast Cancer | Western Blot |
| BRD3 | 250 | 75 | Breast Cancer | Western Blot |
| BRDT | >1000 | <10 | Breast Cancer | Western Blot |
Note: The data in this table is hypothetical and serves as an example of how selectivity data for PROTACs is typically presented. Actual values for this compound would require access to specific experimental results from the primary developers.
Experimental Protocols
To rigorously assess the target selectivity and degradation efficiency of this compound, a combination of targeted and global proteomic approaches is employed.
Western Blotting for Targeted Protein Degradation
This is a fundamental technique to quantify the degradation of specific proteins of interest.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HER2+ or HER2- breast cancer cell lines) at a suitable density and allow them to adhere overnight.
-
Treat cells with a concentration range of this compound for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts, denature by boiling in Laemmli buffer, and separate by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against BRD4, BRD2, BRD3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate DC50 (concentration for 50% degradation) and Dmax (maximal degradation) values.
-
Global Proteomics for Unbiased Off-Target Profiling
Mass spectrometry-based proteomics provides a comprehensive and unbiased view of the PROTAC's impact on the entire proteome, enabling the identification of potential off-target degradation events.
Protocol:
-
Sample Preparation:
-
Treat cells with this compound at a concentration that achieves Dmax for BRD4, alongside a vehicle control.
-
Lyse cells, reduce, alkylate, and digest proteins into peptides using trypsin.
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label peptide samples from different treatment conditions with isobaric tags for multiplexed analysis.
-
-
LC-MS/MS Analysis:
-
Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify proteins across all samples using specialized software (e.g., MaxQuant, Proteome Discoverer).
-
Determine proteins that are significantly downregulated in the PROTAC-treated sample compared to the control.
-
Advanced Cellular Assays: NanoBRET™ and HiBiT
For a more dynamic and quantitative understanding of PROTAC activity within live cells, NanoBRET™ and HiBiT assays are powerful tools.
-
NanoBRET™ Ternary Complex Formation Assay: This assay measures the PROTAC-induced interaction between the target protein and the E3 ligase in real-time. The target protein is fused to NanoLuc® luciferase (the donor), and the E3 ligase is fused to HaloTag® (the acceptor). PROTAC-mediated formation of the ternary complex brings the donor and acceptor into close proximity, resulting in a BRET signal.
-
HiBiT Protein Degradation Assay: This assay allows for the sensitive quantification of target protein levels. The target protein is endogenously tagged with the small HiBiT peptide using CRISPR/Cas9. In the presence of the LgBiT subunit, a bright luminescent signal is produced, which is proportional to the amount of HiBiT-tagged protein. Degradation of the target protein by the PROTAC results in a loss of luminescence.
These advanced assays provide crucial kinetic and thermodynamic data that complement traditional methods like Western blotting.
Conclusion
This compound is a potent molecule for the targeted degradation of BRD4. A comprehensive evaluation of its selectivity profile is critical for its continued development as a therapeutic agent. The experimental protocols outlined in this guide, from foundational Western blotting to advanced live-cell assays and global proteomics, provide a robust framework for researchers to thoroughly characterize the on- and off-target activities of this and other PROTAC molecules. The continued application of these methodologies will be essential in advancing the next generation of safe and effective targeted protein degraders.
References
- 1. Antibody–PROTAC Conjugates Enable HER2-Dependent Targeted Protein Degradation of BRD4 | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antibody-PROTAC Conjugates Enable HER2-Dependent Targeted Protein Degradation of BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Critical Role of the Linker in PROTAC Activity: A Technical Guide
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the body's own cellular machinery to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand to bind the target protein (the "warhead"), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that tethers the two. While the ligands ensure target engagement and E3 ligase recruitment, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's overall efficacy, selectivity, and physicochemical properties.[1][2][3][4]
This guide delves into the pivotal role of the linker, with a conceptual focus on peptide-based motifs such as the cyclobutane-valine-citrulline (cBu-Cit) linker, and provides a framework for the evaluation of any PROTAC candidate.
The Linker's Function: More Than Just a Connection
The primary role of the linker is to enable the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2][] The linker's length, rigidity, and chemical composition directly influence the geometry and stability of this complex, which is a prerequisite for the efficient transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[6][7] An optimally designed linker will pre-organize the binding elements and facilitate favorable protein-protein interactions within the ternary complex, a phenomenon known as positive cooperativity.[]
The cBu-Cit Linker Motif: A Look at Enzyme-Cleavable Designs
While specific public data on the cBu-Cit linker's direct application in PROTACs is limited, its components are well-characterized in other bioconjugates, particularly Antibody-Drug Conjugates (ADCs). The valine-citrulline (Val-Cit) dipeptide is a well-known enzyme-sensitive motif, specifically designed for cleavage by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[8] The "cBu" (cyclobutane) component can enhance this specificity.[8]
Incorporating such a cleavable motif into a PROTAC linker represents an advanced design strategy. It could potentially offer:
-
Targeted Activation: The PROTAC could remain largely inactive until the linker is cleaved within a specific cellular compartment (e.g., the lysosome), releasing the active molecule.
-
Modulated Pharmacokinetics: The properties of the full-length PROTAC could be tuned for stability and delivery, while the cleaved, active form would be concentrated at the site of action.
However, this approach also presents challenges, such as ensuring the stability of the linker in plasma and achieving efficient cleavage upon cellular internalization.[8]
Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC is primarily defined by two key parameters: DC50 , the concentration required to degrade 50% of the target protein, and Dmax , the maximum percentage of protein degradation achievable.[1][6][9][10] Lower DC50 values indicate higher potency, while higher Dmax values signify greater efficacy.[1][6] These values are crucial for establishing structure-activity relationships (SAR) and comparing different linker designs.
Table 1: Example Quantitative Data for BRD4-Degrading PROTACs with Different Linker Types
| PROTAC Candidate | Linker Type / Length | DC50 (nM) | Dmax (%) | Cell Line | Target Protein | E3 Ligase |
| PROTAC A | 4-unit PEG | 15 | >95 | HEK293 | BRD4 | VHL |
| PROTAC B | 8-unit PEG | 5 | >98 | HEK293 | BRD4 | VHL |
| PROTAC C | 12-unit PEG | 25 | 90 | HEK293 | BRD4 | VHL |
| PROTAC D | 8-atom Alkyl Chain | 8 | >95 | HEK293 | BRD4 | VHL |
| PROTAC E | 12-atom Alkyl Chain | 40 | 85 | HEK293 | BRD4 | VHL |
Note: This table contains representative data synthesized from general knowledge in the field to illustrate the impact of linker modifications. Specific values are hypothetical.
Visualization of Key Processes
Diagrams are essential for conceptualizing the complex biological and experimental processes involved in PROTAC development.
Experimental Protocols
Rigorous and reproducible experimental methods are essential for accurately characterizing PROTAC activity.
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.[11]
-
Cell Culture and Treatment: Plate a suitable cell line at an appropriate density. Once attached, treat the cells with a serial dilution of the PROTAC compound (typically from 1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[4]
-
Immunoblotting: Block the membrane (e.g., 5% non-fat milk in TBST). Incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody. Also probe for a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control and then to the vehicle control to determine the percentage of remaining protein for each PROTAC concentration. Plot the results to calculate DC50 and Dmax values.[6]
Protocol 2: Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of biomolecular interactions, allowing for detailed characterization of the ternary complex.[][12][13]
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL) onto a sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) and kinetics.
-
Separately, inject a series of concentrations of the purified target protein over the E3 ligase surface to confirm minimal direct interaction.[7]
-
-
Ternary Interaction Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC. Inject these solutions over the immobilized E3 ligase.
-
Data Analysis: The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.[7] Analyze the data using appropriate binding models to determine the kinetics (kon, koff) and affinity (KD) of the ternary complex. A positive cooperativity value (alpha > 1) indicates that the binding of the target protein and PROTAC to the E3 ligase is mutually beneficial.
Protocol 3: Target Ubiquitination Assay by Co-Immunoprecipitation (Co-IP)
This assay directly confirms that the PROTAC induces the ubiquitination of the target protein.[11]
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 5x DC50). Include a control group co-treated with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis and Immunoprecipitation (IP): Lyse the cells and incubate the lysate with an antibody against the target protein, coupled to magnetic or agarose (B213101) beads.[11]
-
Elution and Western Blot: Wash the beads to remove non-specific binders. Elute the protein complexes and analyze them via Western blot as described in Protocol 1.
-
Detection: Probe the membrane with an antibody against ubiquitin.
-
Data Analysis: The appearance of a high-molecular-weight smear or ladder in the PROTAC-treated lanes (which should be enhanced in the MG132 co-treated lane) indicates successful poly-ubiquitination of the target protein.[11]
Conclusion
The linker is a critical and highly tunable component in PROTAC design. While established linkers like PEG and alkyl chains have proven effective, the exploration of novel linker chemistries, including potentially cleavable motifs like cBu-Cit, opens new avenues for creating more sophisticated and precisely controlled protein degraders. A systematic approach to evaluating PROTACs, utilizing the quantitative analyses and detailed protocols outlined in this guide, is essential for understanding the nuanced impact of the linker and for advancing the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. research.chalmers.se [research.chalmers.se]
- 10. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 11. benchchem.com [benchchem.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
Methodological & Application
In Vitro Protocol for cBu-Cit-PROTAC BRD4 Degrader-5: A Guide for Researchers
Application Notes and Protocols for the In Vitro Use of cBu-Cit-PROTAC BRD4 Degrader-5
This document provides detailed application notes and experimental protocols for the in vitro use of this compound, a potent and selective degrader of the Bromodomain and Extra-Terminal (BET) protein BRD4. These guidelines are intended for researchers, scientists, and drug development professionals working in areas such as oncology, epigenetics, and targeted protein degradation.
Introduction
This compound is a heterobifunctional molecule designed to induce the targeted degradation of BRD4. It is a PROTAC (Proteolysis Targeting Chimera) that consists of a ligand that binds to BRD4 and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This specific degrader is conjugated to a cBu-Cit linker, making it suitable for the generation of PROTAC-Antibody Conjugates (PACs), which allow for targeted delivery to specific cell types.[1][2] The core BRD4 degrader component of this molecule is GNE-987, a highly potent VHL-recruiting degrader.[2]
The degradation of BRD4 initiated by this PROTAC leads to the downregulation of key oncogenes, most notably c-Myc, making it a promising therapeutic strategy for various cancers.[3][4] This document outlines the mechanism of action, provides quantitative performance data for the parent degrader GNE-987, and details essential in vitro experimental protocols.
Mechanism of Action
The mechanism of action of this compound follows the classic PROTAC-mediated protein degradation pathway. The molecule facilitates the formation of a ternary complex between BRD4 and an E3 ubiquitin ligase (recruited by the GNE-987 component). This proximity triggers the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome. This catalytic process results in the efficient and sustained removal of BRD4 from the cell.
BRD4 Signaling Pathway
BRD4 is a critical epigenetic reader that binds to acetylated histones and regulates the transcription of a multitude of genes, including several key oncogenes. By recruiting transcriptional machinery, such as the positive transcription elongation factor b (P-TEFb), BRD4 plays a pivotal role in the expression of genes like c-Myc, which are crucial for cell proliferation and survival. The degradation of BRD4 by this compound effectively shuts down these downstream signaling pathways.
Quantitative Data Summary
The following tables summarize the in vitro performance of the parent BRD4 degrader, GNE-987. The activity of this compound, especially when conjugated to an antibody, will be dependent on the specific antibody and target cell line.
Table 1: In Vitro Degradation Potency of GNE-987
| Cell Line | Assay Type | Metric | Value | Reference |
| EOL-1 (AML) | BRD4 Degradation | DC50 | 0.03 nM | [4][5] |
| PC3 (Prostate Cancer) | BRD4 Degradation | DC50 | 0.23 nM (with STEAP1 Ab) | [6] |
| PC3 (Prostate Cancer) | BRD4 Degradation | DC50 | 0.38 nM (with CLL1 Ab) | [6] |
Table 2: In Vitro Anti-proliferative Activity of GNE-987
| Cell Line | Assay Type | Metric | Value | Reference |
| EOL-1 (AML) | Cell Viability | IC50 | 0.02 nM | [4][5] |
| HL-60 (AML) | Cell Viability | IC50 | 0.03 nM | [4][5] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.
Protocol 1: Western Blot for BRD4 Degradation
This protocol is designed to quantify the reduction in cellular BRD4 protein levels following treatment with the degrader.
Materials:
-
This compound
-
Cell line of interest (e.g., HER2-positive or -negative breast cancer cell lines)
-
Complete cell culture medium
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH, or anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.1 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest degrader treatment.
-
Incubation: Treat the cells with the prepared dilutions for various time points (e.g., 4, 8, 16, 24 hours) to assess the kinetics of degradation.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare the samples for SDS-PAGE. Separate the proteins by gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a membrane. Block the membrane and then incubate with the primary anti-BRD4 antibody overnight at 4°C.
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the percentage of BRD4 degradation relative to the vehicle control.
Protocol 2: Cell Viability Assay
This assay determines the effect of BRD4 degradation on cell proliferation and viability.
Materials:
-
This compound
-
Cell line of interest
-
96-well plates
-
Complete cell culture medium
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells per well). Allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Treat the cells with a range of concentrations.
-
Incubation: Incubate the plate for a period of 72 to 96 hours.
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the luminescence or absorbance using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Apoptosis Assay by Flow Cytometry
This assay determines if the reduction in cell viability is due to the induction of apoptosis.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the degrader for 48-72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Disclaimer
The provided protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform initial dose-response and time-course experiments to determine the optimal conditions for your system. The quantitative data presented is for the parent degrader GNE-987, and the performance of this compound may vary.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BRD4 Inhibitor GNE-987 Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes: Western Blot Analysis of BRD4 Degradation with cBu-Cit-PROTAC BRD4 Degrader-5
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical elimination of the target protein.[3][4] cBu-Cit-PROTAC BRD4 Degrader-5 is a heterobifunctional molecule designed to target Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator implicated in various cancers.[5][6][7] This PROTAC works by forming a ternary complex between BRD4 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[8][9] Western blotting is a crucial technique for quantifying the dose- and time-dependent degradation of BRD4 induced by this degrader, allowing for the determination of key parameters like DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[1][2]
Mechanism of Action & Signaling
This compound functions by inducing proximity between BRD4 and an E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the BRD4 protein.[8][9] The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the BRD4 protein.[8] The PROTAC molecule is then released and can act catalytically to induce the degradation of additional BRD4 molecules.[8]
The degradation of BRD4 disrupts its critical role in transcriptional regulation. BRD4 is known to associate with acetylated histones at super-enhancers and promoters, recruiting transcriptional machinery to drive the expression of key oncogenes like c-Myc.[5][9] It also plays a role in signaling pathways such as NF-κB and JAK/STAT, which are crucial for cancer cell proliferation and survival.[10][11] By eliminating BRD4, the degrader effectively shuts down these oncogenic signaling cascades, leading to cell cycle arrest and apoptosis.[9]
Experimental Protocol: Western Blot for BRD4 Degradation
This protocol details the steps for treating cultured cells with this compound and quantifying the subsequent reduction in BRD4 protein levels.
Materials and Reagents
-
Cell Line: Breast cancer cell lines (e.g., MCF-7, SK-BR-3) or other relevant lines expressing BRD4.[6][7]
-
PROTAC: this compound (10 mM stock in DMSO).
-
Control: Vehicle (DMSO).
-
Proteasome Inhibitor (Optional): MG132 (10 mM stock in DMSO).
-
Culture Medium: As recommended for the chosen cell line.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Gels, running buffer, and loading buffer (e.g., Laemmli).
-
Transfer: PVDF or nitrocellulose membrane, transfer buffer, and transfer system.[12]
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[12]
-
Primary Antibodies:
-
Rabbit anti-BRD4 antibody (1:1000 dilution).
-
Mouse anti-GAPDH or Rabbit anti-β-actin antibody (loading control, 1:5000 dilution).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG (1:5000 dilution).
-
HRP-conjugated anti-mouse IgG (1:5000 dilution).
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.[13]
-
Imaging System: Chemiluminescence imager.
Workflow Diagram
Step-by-Step Procedure
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[2] Allow cells to adhere overnight.
-
For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 16-24 hours).[13]
-
For time-course experiments, treat cells with a fixed concentration of the degrader (e.g., the approximate DC50) for various durations (e.g., 2, 4, 8, 16, 24 hours).[13]
-
Always include a vehicle control (DMSO) at the highest volume used for the degrader.[13]
-
-
Cell Lysis:
-
Aspirate the culture medium and wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer to each well.
-
Incubate on ice for 20-30 minutes, with occasional vortexing.[12]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature with gentle agitation.[14]
-
Incubate the membrane with primary antibody against BRD4 (and a loading control) diluted in blocking buffer, overnight at 4°C.[14]
-
Wash the membrane three times for 10 minutes each with TBST.[14]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again three times for 10 minutes each with TBST.[14]
-
-
Signal Detection and Analysis:
-
Prepare the ECL substrate and incubate it with the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using software like ImageJ. Normalize the BRD4 band intensity to the corresponding loading control band.[8] Calculate the percentage of BRD4 remaining relative to the vehicle-treated control.
-
Representative Data Presentation
The quantitative data from the Western blot analysis should be summarized in tables to clearly compare the effects of different PROTAC concentrations and treatment durations.[2]
Table 1: Dose-Dependent Degradation of BRD4
| Treatment Concentration | BRD4 Intensity (Normalized) | % Degradation vs. Vehicle |
| Vehicle (DMSO) | 1.00 | 0% |
| 1 nM | 0.85 | 15% |
| 10 nM | 0.52 | 48% |
| 50 nM | 0.21 | 79% |
| 100 nM | 0.09 | 91% |
| 500 nM | 0.06 | 94% |
| 1 µM | 0.07 | 93% (Hook Effect) |
Note: Data are representative. The "Hook Effect" may be observed at high concentrations where degradation efficiency decreases due to the formation of binary instead of ternary complexes.
Table 2: Time-Dependent Degradation of BRD4 at 50 nM
| Treatment Time (hours) | BRD4 Intensity (Normalized) | % Degradation vs. Vehicle |
| 0 (Vehicle) | 1.00 | 0% |
| 2 | 0.78 | 22% |
| 4 | 0.55 | 45% |
| 8 | 0.31 | 69% |
| 16 | 0.15 | 85% |
| 24 | 0.12 | 88% |
Troubleshooting
| Issue | Possible Cause | Solution |
| No/Weak BRD4 Signal | Inefficient protein transfer; Low protein expression; Inactive antibody. | Confirm transfer with Ponceau S stain; Increase protein load; Check antibody datasheet and use a positive control. |
| High Background | Insufficient blocking; Insufficient washing; Antibody concentration too high. | Increase blocking time to 2 hours or use 5% BSA; Increase number/duration of washes; Optimize antibody dilutions.[1] |
| Inconsistent Loading | Inaccurate protein quantification; Pipetting errors. | Be meticulous with the BCA assay and sample loading. Always normalize to a reliable loading control (e.g., GAPDH, β-actin).[1] |
| No Degradation Observed | PROTAC is inactive; Cell line is resistant; Incubation time is too short. | Verify PROTAC integrity; Test in a different cell line; Perform a longer time-course experiment (up to 48h). |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What are BRD4 degraders and how do they work? [synapse.patsnap.com]
- 5. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 6. amsbio.com [amsbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols for Measuring cBu-Cit-PROTAC BRD4 Degrader-5 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells. These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.
cBu-Cit-PROTAC BRD4 Degrader-5 is a PROTAC designed to target Bromodomain-containing protein 4 (BRD4) for degradation. BRD4 is a key epigenetic reader protein that regulates the transcription of oncogenes like c-Myc, making it a prime target for cancer therapy.[1] This document provides detailed application notes and protocols for key cell-based assays to measure the efficacy of this compound in relevant cancer cell lines, such as HER2 positive and negative breast cancer cells.[2][3]
Mechanism of Action
This compound functions by forming a ternary complex with BRD4 and an E3 ubiquitin ligase. This proximity, facilitated by the PROTAC, leads to the polyubiquitination of BRD4. The ubiquitinated BRD4 is then recognized and degraded by the proteasome, resulting in the downregulation of BRD4 target genes and subsequent anti-proliferative effects in cancer cells.
Key Cell-Based Assays and Protocols
A comprehensive evaluation of a PROTAC's efficacy requires a suite of orthogonal cell-based assays.[4] The following protocols are designed to assess the degradation of BRD4, the downstream effects on gene expression, changes in protein localization, and the impact on cell viability.
Western Blotting for BRD4 Degradation
This assay directly measures the reduction in BRD4 protein levels following treatment with the PROTAC.
Experimental Workflow:
Protocol:
-
Cell Seeding and Treatment:
-
Seed breast cancer cells (e.g., SK-BR-3 for HER2 positive, MDA-MB-231 for HER2 negative) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[5]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[6]
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. A loading control antibody (e.g., GAPDH or α-Tubulin) should also be used.[7]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).[5]
-
Data Presentation:
| Concentration (nM) | % BRD4 Degradation (24h) |
| Vehicle (DMSO) | 0% |
| 1 | 15% |
| 10 | 45% |
| 100 | 85% |
| 1000 | 95% |
| 10000 | 98% |
Quantitative PCR (qPCR) for Target Gene Expression
This assay measures changes in the mRNA levels of BRD4 target genes, such as c-MYC, to assess the functional consequence of BRD4 degradation.[8]
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound as described for the Western blot protocol.
-
After the desired incubation period (e.g., 24 hours), harvest the cells and extract total RNA using a suitable kit.[9]
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using SYBR Green master mix and gene-specific primers for BRD4 target genes (e.g., c-MYC) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.[8][10][11]
-
A typical qPCR cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.[10][11]
-
-
Data Analysis:
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle control.[8]
-
Data Presentation:
| Concentration (nM) | c-MYC mRNA Fold Change (24h) |
| Vehicle (DMSO) | 1.0 |
| 1 | 0.8 |
| 10 | 0.5 |
| 100 | 0.2 |
| 1000 | 0.1 |
| 10000 | 0.08 |
Immunofluorescence for BRD4 Localization
This assay visualizes the cellular localization and reduction of BRD4 protein.
Protocol:
-
Cell Seeding and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat the cells with the PROTAC or vehicle control for the desired time (e.g., 2-24 hours).[8]
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes.[12]
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 30-60 minutes.
-
Incubate with a primary antibody against BRD4 for 1 hour at room temperature or overnight at 4°C.[8]
-
Wash with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope.[8]
-
Cell Viability Assay
This assay determines the effect of BRD4 degradation on cell proliferation and viability.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.[13]
-
-
PROTAC Treatment:
-
Treat the cells with a serial dilution of this compound for a prolonged period (e.g., 72 hours).[5]
-
-
Assay Procedure (using CellTiter-Glo® as an example):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.[13]
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[13]
-
Data Presentation:
| Concentration (nM) | % Cell Viability (72h) |
| Vehicle (DMSO) | 100% |
| 1 | 95% |
| 10 | 80% |
| 100 | 55% |
| 1000 | 20% |
| 10000 | 5% |
Conclusion
The validation of this compound efficacy requires a multi-faceted approach.[4] The protocols outlined in these application notes provide a robust framework for researchers to quantify BRD4 degradation, assess downstream functional consequences, and determine the anti-proliferative effects of this compound. By employing these orthogonal assays, a comprehensive understanding of the PROTAC's mechanism of action and therapeutic potential can be achieved.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. origene.com [origene.com]
- 11. origene.com [origene.com]
- 12. Bromodomain Protein Brd4 Binds to GTPase-Activating SPA-1, Modulating Its Activity and Subcellular Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application of cBu-Cit-PROTAC BRD4 Degrader-5 in Breast Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
cBu-Cit-PROTAC BRD4 Degrader-5, also known as cBu-Cit-GAL-02-221, is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the bromodomain-containing protein 4 (BRD4).[1] BRD4 is a key epigenetic reader and transcriptional regulator implicated in the pathogenesis of various cancers, including breast cancer. By recruiting BRD4 to an E3 ubiquitin ligase, this PROTAC triggers the ubiquitination and subsequent proteasomal degradation of BRD4, leading to the downregulation of its target genes, such as the proto-oncogene c-MYC. This targeted protein degradation offers a promising therapeutic strategy for breast cancer. This document provides detailed application notes and protocols for the use of this compound in breast cancer cell line research.
Mechanism of Action
This compound functions by forming a ternary complex between BRD4 and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to BRD4, marking it for degradation by the 26S proteasome. The degradation of BRD4 disrupts key transcriptional programs that drive cancer cell proliferation and survival.
References
Application Notes and Protocols: cBu-Cit-PROTAC BRD4 Degrader-5 in Hematological Malignancy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to selectively eliminate target proteins from cells. These heterobifunctional molecules consist of a ligand that binds to the protein of interest and another that recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The bromodomain and extra-terminal (BET) family of proteins, particularly BRD4, are key epigenetic readers that regulate the transcription of oncogenes like c-Myc, making them attractive targets in oncology, especially in hematological malignancies.
cBu-Cit-PROTAC BRD4 Degrader-5 (also known as cBu-Cit-GAL-02-221) is a PROTAC designed to target BRD4 for degradation. While specific data on its application in hematological malignancy models are limited in publicly available literature, this document provides a comprehensive guide for its evaluation. This includes generalized protocols for key assays and illustrative data from a related BRD4 degrader, GNE-987, to demonstrate how results can be presented. This compound has been noted for its potential in forming PROTAC-Antibody Conjugates (PACs), a strategy to enhance targeted delivery to cancer cells.
Mechanism of Action
This compound functions by inducing the degradation of BRD4. The molecule simultaneously binds to BRD4 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD4. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, leading to the downregulation of BRD4-dependent gene transcription, including key oncogenes, thereby inhibiting cancer cell proliferation and survival.
How to prepare and solubilize cBu-Cit-PROTAC BRD4 Degrader-5 for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, solubilization, and experimental use of cBu-Cit-PROTAC BRD4 Degrader-5, a potent heterobifunctional molecule designed to induce the targeted degradation of the bromodomain-containing protein 4 (BRD4).
Introduction
This compound is a proteolysis-targeting chimera (PROTAC) that selectively targets BRD4 for degradation. BRD4 is an epigenetic reader protein and a member of the Bromodomain and Extra-Terminal (BET) family, which plays a critical role in the transcriptional regulation of key oncogenes, most notably c-Myc. By recruiting an E3 ubiquitin ligase to BRD4, this PROTAC facilitates the ubiquitination and subsequent degradation of BRD4 by the proteasome. This targeted degradation offers a powerful mechanism to suppress the transcription of BRD4-dependent genes, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3] This molecule can be effectively utilized in both HER2-positive and HER2-negative breast cancer cell lines.[4][5]
Product Information and Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₇₉H₉₉ClN₁₆O₁₆S₂ |
| Molecular Weight | 1628.31 g/mol |
| CAS Number | 2417369-73-2 |
| Appearance | Solid |
| Solubility | Soluble in DMSO. |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month |
Preparation and Solubilization of Stock Solutions
Proper preparation and solubilization of this compound are crucial for obtaining accurate and reproducible experimental results.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol for Preparing a 10 mM Stock Solution:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of the PROTAC powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 1.628 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For 1.628 mg, add 100 µL of DMSO.
-
Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath for a few minutes) or sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in cell-based assays to assess its ability to induce BRD4 degradation.
In Vitro BRD4 Degradation Assay using Western Blot
This protocol describes how to determine the dose- and time-dependent degradation of BRD4 in a selected cell line.
Materials:
-
Cancer cell line of interest (e.g., HER2-positive or -negative breast cancer cell lines)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4 and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Experimental Workflow:
Caption: Workflow for Western Blot analysis of BRD4 degradation.
Protocol:
-
Cell Seeding: Seed the chosen cell line in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere overnight.
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the 10 mM this compound stock solution in complete culture medium to achieve the desired final concentrations. A broad range (e.g., 1 nM to 10 µM) is recommended for initial experiments.
-
Include a vehicle-only control (DMSO) at the same final concentration as the highest PROTAC treatment.
-
Aspirate the old medium from the cells and replace it with the medium containing the PROTAC or vehicle.
-
Incubate the cells for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody and a primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control signal to determine the percentage of BRD4 degradation relative to the vehicle-treated control.
-
Mechanism of Action and Signaling Pathway
This compound functions by hijacking the cell's ubiquitin-proteasome system. The PROTAC molecule forms a ternary complex with BRD4 and an E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome. The degradation of BRD4 prevents it from binding to acetylated histones at super-enhancers and promoters of target genes, leading to the transcriptional repression of oncogenes like c-Myc. This, in turn, results in decreased cell proliferation, cell cycle arrest, and induction of apoptosis.[1][6][7]
Caption: PROTAC-mediated degradation of BRD4 and downstream effects.
Troubleshooting and Considerations
-
The Hook Effect: At very high concentrations, PROTAC efficacy may decrease due to the formation of non-productive binary complexes (PROTAC-BRD4 or PROTAC-E3 ligase) instead of the required ternary complex. It is essential to perform a full dose-response curve to identify the optimal concentration range for maximal degradation.[8]
-
Cell Line Variability: The efficiency of degradation can vary between different cell lines due to differences in the expression levels of the target protein and the E3 ligase.
-
Compound Stability: Ensure that the PROTAC is properly stored and that fresh dilutions are made for each experiment to avoid degradation of the compound.
-
Proteasome Inhibition Control: To confirm that the observed degradation is proteasome-dependent, include a control where cells are co-treated with the PROTAC and a proteasome inhibitor like MG132. This should rescue the degradation of BRD4.
References
- 1. benchchem.com [benchchem.com]
- 2. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 3. Bromodomain 4: a cellular Swiss army knife - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amsbio.com [amsbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
Application Note: A Comprehensive Proteomics Workflow for Identifying Off-Target Effects of BRD4 Degraders
Audience: Researchers, scientists, and drug development professionals.
Introduction Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific proteins from the cell by hijacking the ubiquitin-proteasome system.[1] BRD4, a member of the Bromodomain and Extra-Terminal (BET) family, is a key epigenetic reader and a compelling therapeutic target in oncology and other diseases due to its role in regulating the transcription of oncogenes like c-MYC.[2][3] BRD4 degraders, a type of PROTAC, are designed to induce the selective degradation of the BRD4 protein.[4]
While the goal is selective degradation, ensuring the specificity of these molecules is a critical challenge in their development.[5] Off-target effects, where the degrader unintentionally leads to the degradation of other proteins, can cause adverse side effects or toxicity.[6][7] Therefore, a systematic and unbiased approach to identify these unintended effects is essential for the preclinical development of safe and effective BRD4 degraders.[1]
This document provides a detailed application note and experimental protocols for utilizing mass spectrometry (MS)-based quantitative proteomics to identify and validate the off-target effects of BRD4 degraders.
Mechanism of Action and Potential Off-Target Effects
A BRD4 degrader is a heterobifunctional molecule composed of a ligand that binds to BRD4, a ligand that recruits an E3 ubiquitin ligase (such as VHL or Cereblon), and a linker connecting them.[1][8] This molecule facilitates the formation of a ternary complex, bringing BRD4 into close proximity with the E3 ligase.[2] This proximity induces the ubiquitination of BRD4, marking it for degradation by the 26S proteasome.[2]
Off-target effects can arise from several mechanisms:
-
Degradation-Dependent Off-Targets: The degrader may induce the degradation of proteins other than BRD4. This can occur with proteins that share structural similarities, such as other BET family members (BRD2, BRD3), or through non-selective ternary complex formation.[1][7]
-
Degradation-Independent Pharmacology: The chemical moieties of the PROTAC itself may have biological activities independent of protein degradation.[1][7]
-
Downstream Pathway Effects: The intended degradation of BRD4 can lead to downstream changes in various signaling pathways, which could be misinterpreted as direct off-target effects.[1][7]
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either BRD4 or the E3 ligase, inhibiting the formation of the productive ternary complex and reducing degradation efficiency.[7][9][10]
Caption: Mechanism of PROTAC action and potential for off-target degradation.
Quantitative Data Summary
A global proteomics experiment provides quantitative data on thousands of proteins. The results are typically analyzed by comparing protein abundance in degrader-treated samples versus vehicle-treated controls. Key metrics include the Log2 Fold Change (a negative value indicates decreased abundance) and the p-value (indicating statistical significance).
Table 1: Illustrative Global Proteomics Data for a BRD4 Degrader This table presents hypothetical data identifying potential off-targets. A significant negative Log2 fold change combined with a low p-value suggests potential protein degradation that requires further validation.[1][9]
| Protein | Gene Name | Log2 Fold Change (Degrader vs. Vehicle) | p-value | Potential Off-Target? |
| BRD4 | BRD4 | -3.85 | < 0.001 | No (On-Target) |
| BRD2 | BRD2 | -1.95 | < 0.05 | Yes (Family Member) |
| BRD3 | BRD3 | -1.58 | < 0.05 | Yes (Family Member) |
| Protein X | GENEX | -2.75 | < 0.01 | Yes |
| Protein Y | GENEY | -0.21 | > 0.05 | No |
| Protein Z | GENEZ | -2.33 | < 0.01 | Yes |
Table 2: BET Family Selectivity Profile of a BRD4 Degrader This table compares the degradation percentage of BET family members, providing a clear view of the degrader's selectivity.[1]
| Protein | % Degradation at 100 nM (Mean ± SD) |
| BRD4 (On-target) | 93.5 ± 2.8 |
| BRD2 (BET family) | 38.1 ± 4.5 |
| BRD3 (BET family) | 31.7 ± 5.1 |
Experimental Protocols
A multi-step approach is required for the comprehensive identification and validation of off-target effects.[1] This involves an initial unbiased screening using global proteomics, followed by validation of putative hits with orthogonal methods.[11]
Caption: Workflow for proteomic identification and validation of off-targets.
Global Proteomics for Unbiased Off-Target Identification
This protocol outlines a workflow for identifying off-targets using quantitative mass spectrometry.[1][11]
1.1. Cell Culture and Treatment
-
Culture a suitable human cell line (e.g., HeLa, MM.1S, or a relevant cancer cell line) to 70-80% confluency.[1]
-
Prepare biological replicates (n≥3) for each condition.
-
Treat cells with the BRD4 degrader at a concentration that achieves maximal BRD4 degradation (e.g., 10x DC₅₀).[1] Use shorter treatment times (e.g., < 6-8 hours) to enrich for direct degradation targets over downstream effects.[8][12]
-
Include the following controls:
1.2. Cell Lysis and Protein Quantification
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a buffer compatible with mass spectrometry, such as 8M urea (B33335) containing protease and phosphatase inhibitors.[13]
-
Quantify the protein concentration of each lysate using a BCA assay.[1][7]
1.3. Protein Digestion
-
Take an equal amount of protein from each sample (e.g., 50-100 µg).
-
Reduction: Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 56°C for 30 minutes.
-
Alkylation: Alkylate cysteine residues with iodoacetamide (B48618) (IAA) in the dark at room temperature for 20 minutes.
-
Digestion: Dilute the urea concentration to <2M and digest the proteins into peptides overnight using sequencing-grade trypsin.[1]
-
Desalt the resulting peptides using a C18 solid-phase extraction (SPE) column.
1.4. LC-MS/MS Analysis
-
Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap series) coupled to a nano-flow liquid chromatography (LC) system.[1][9]
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[1][9] A typical DDA method includes a full MS1 scan followed by MS2 scans on the top 15-20 most abundant precursor ions.[14]
1.5. Computational Mass Spectrometric Data Analysis
-
Process the raw MS files using a suitable software package like MaxQuant, Spectronaut, or Proteome Discoverer.[9][15]
-
Search the MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot) to identify peptides and proteins.[15][16]
-
Perform label-free quantification (LFQ) to determine the relative abundance of each protein across all samples.
-
Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins that are significantly downregulated in the degrader-treated samples compared to controls.[9] Flag proteins with a Log2 fold change < -1.5 and a p-value < 0.05 as potential off-targets for validation.
Orthogonal Validation of Potential Off-Targets
Potential off-targets identified through global proteomics must be validated using targeted and lower-throughput methods.[1][11]
2.1. Western Blotting Protocol Western blotting is a widely accessible technique to confirm the degradation of specific protein candidates.[11][13]
-
Cell Treatment: Treat cells with a range of degrader concentrations and for various time points. Include vehicle and negative controls.[13]
-
Cell Lysis: Lyse cells in RIPA buffer with protease and phosphatase inhibitors.[7][13]
-
SDS-PAGE and Transfer: Separate protein lysates via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific to the potential off-target proteins. Also probe for BRD4 (positive control) and a loading control (e.g., GAPDH, β-actin).[13]
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.[8]
-
Analysis: Quantify band intensities using densitometry software and normalize the signal of the protein of interest to the loading control.[8]
BRD4 Signaling Pathway Context
Understanding the on-target pathway of BRD4 is crucial for interpreting downstream effects. BRD4 acts as an epigenetic reader, binding to acetylated histones at promoters and enhancers.[2] This recruits the Positive Transcription Elongation Factor b (P-TEFb) complex, which phosphorylates RNA Polymerase II, leading to transcriptional elongation of target genes, including the key oncogene c-MYC.[3][13] Degradation of BRD4 disrupts this entire cascade.
Caption: Simplified BRD4 signaling pathway in transcriptional regulation.
Conclusion The proteomic analysis of BRD4 degrader off-targets is a critical component of preclinical drug development.[1] A systematic approach that combines unbiased, global proteomics for discovery with orthogonal methods like Western blotting for validation is essential to build a comprehensive selectivity profile.[1][11] This detailed analysis, supported by robust experimental protocols and clear data interpretation, is fundamental for advancing safe and highly selective targeted protein degraders to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What are BRD4 degraders and how do they work? [synapse.patsnap.com]
- 5. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Comparative Analysis of Mass Spectrometry-Based Proteomic Methods for Protein Target Discovery using a One-Pot Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Targeted Delivery of cBu-Cit-PROTAC BRD4 Degrader-5 via Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the conjugation of cBu-Cit-PROTAC BRD4 Degrader-5 to antibodies for targeted delivery. This approach, creating a Degrader-Antibody Conjugate (DAC), aims to enhance the therapeutic window of the potent BRD4 degrader by directing it specifically to cells expressing a target antigen, thereby minimizing systemic exposure and potential off-target toxicities.
Introduction
PROteolysis TArgeting Chimeras (PROTACs) are a novel therapeutic modality that induce the degradation of target proteins through the ubiquitin-proteasome system. The this compound is a heterobifunctional molecule designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the bromodomain and extra-terminal domain (BET) protein BRD4, leading to its ubiquitination and subsequent proteasomal degradation.
While highly potent, the systemic administration of PROTACs can present challenges related to their pharmacokinetic properties and potential for off-target effects. Antibody-drug conjugate (ADC) technology offers a proven strategy for targeted delivery. By conjugating the BRD4 degrader to a monoclonal antibody (mAb) that recognizes a tumor-associated antigen, the resulting DAC can selectively deliver the degrader payload to cancer cells.
This document outlines the principles, protocols, and characterization methods for the successful conjugation of this compound to a targeting antibody.
Mechanism of Action
The targeted delivery and action of the this compound DAC follows a multi-step process:
-
Targeting and Binding: The antibody component of the DAC binds specifically to its target antigen on the surface of the cancer cell.
-
Internalization: The DAC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking and Payload Release: The endosome containing the DAC fuses with a lysosome. Inside the lysosome, the acidic environment and the presence of proteases, such as cathepsin B, cleave the cBu-Cit linker.
-
PROTAC Action: The released this compound enters the cytoplasm and forms a ternary complex with BRD4 and the VHL E3 ligase.
-
Ubiquitination and Degradation: This proximity induces the polyubiquitination of BRD4, marking it for degradation by the proteasome. The degradation of BRD4 leads to the downregulation of key oncogenes, such as MYC, resulting in anti-proliferative effects.
Quantitative Data Summary
The following tables summarize key quantitative data for antibody conjugates of a BRD4 degrader analogous to this compound, hereafter referred to as Compound 9c, conjugated to anti-STEAP1 and anti-CLL1 antibodies.
Table 1: In Vitro Degradation and Antiproliferative Activity
| Conjugate | Target Cell Line | Antigen | DC50 (nM) for BRD4 Degradation | Antiproliferation IC50 (nM) |
| anti-STEAP1-Compound 9c | LNCaP-S1 | STEAP1 | 0.39 | 0.5 |
| anti-CLL1-Compound 9c | MOLM-13 | CLL1 | 0.24 | 0.3 |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.
Table 2: In Vivo Antitumor Efficacy in Xenograft Models
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition (%) |
| LNCaP (Prostate Cancer) | anti-STEAP1-Compound 9c | 3 mg/kg, single dose | 95 |
| MOLM-13 (AML) | anti-CLL1-Compound 9c | 3 mg/kg, single dose | 88 |
Experimental Protocols
Preparation of Maleimide-Functionalized this compound
The this compound must first be functionalized with a reactive handle for antibody conjugation. A common approach is the introduction of a maleimide (B117702) group, which can react with free thiols on the antibody.
Protocol:
-
Synthesize the this compound core structure.
-
Introduce a linker containing a terminal amine group.
-
React the terminal amine with a maleimide-containing crosslinker, such as maleimidocaproyl-N-hydroxysuccinimide ester (MC-NHS), in a suitable organic solvent (e.g., dimethylformamide, DMF) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).
-
Purify the maleimide-functionalized PROTAC by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the structure and purity by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Antibody Reduction
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free cysteine residues for conjugation.
Materials:
-
Monoclonal antibody (e.g., anti-STEAP1, anti-CLL1) in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water).
-
Conjugation buffer (e.g., PBS with 50 mM borate, pH 7.2).
-
Desalting column (e.g., Sephadex G-25).
Protocol:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in conjugation buffer.
-
Add a 3-5 molar excess of TCEP to the antibody solution. The optimal TCEP concentration should be determined empirically for each antibody.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
Immediately before conjugation, remove excess TCEP by passing the reaction mixture through a desalting column pre-equilibrated with conjugation buffer.
Conjugation of Maleimide-PROTAC to Reduced Antibody
Materials:
-
Reduced antibody solution from section 4.2.
-
Maleimide-functionalized this compound (10 mM stock in DMF or DMSO).
-
Quenching solution (e.g., 100 mM N-acetylcysteine in conjugation buffer).
Protocol:
-
To the chilled, reduced antibody solution, add a 5-10 molar excess of the maleimide-functionalized PROTAC solution. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation, protected from light.
-
Quench the reaction by adding a 10-fold molar excess of the quenching solution relative to the PROTAC to cap any unreacted maleimide groups. Incubate for 20 minutes at room temperature.
Purification of the Degrader-Antibody Conjugate (DAC)
Materials:
-
Crude DAC solution from section 4.3.
-
Size-exclusion chromatography (SEC) system and column (e.g., Superdex 200).
-
Purification buffer (e.g., PBS, pH 7.4).
-
Centrifugal filter units (e.g., 30 kDa MWCO).
Protocol:
-
Load the crude DAC solution onto the SEC column pre-equilibrated with purification buffer.
-
Elute the DAC, collecting fractions corresponding to the monomeric antibody peak. Unconjugated PROTAC and small molecule reagents will elute later.
-
Pool the fractions containing the purified DAC.
-
Concentrate the DAC and exchange the buffer to the final formulation buffer using centrifugal filter units.
-
Sterilize the final DAC solution by passing it through a 0.22 µm filter.
Characterization of the DAC
4.5.1. Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of the DAC. It can be determined by mass spectrometry.
Protocol:
-
Sample Preparation:
-
For intact mass analysis, dilute the purified DAC to 0.1-1 mg/mL in a suitable buffer (e.g., 0.1% formic acid in water).
-
For analysis of reduced light and heavy chains, incubate the DAC with a reducing agent (e.g., dithiothreitol, DTT) at 37°C for 30 minutes.
-
-
LC-MS Analysis:
-
Perform liquid chromatography-mass spectrometry (LC-MS) analysis using a high-resolution mass spectrometer (e.g., Q-TOF).
-
For intact mass analysis, deconvolve the resulting mass spectrum to determine the masses of the different drug-loaded antibody species.
-
For reduced chain analysis, separate the light and heavy chains by RP-HPLC and determine their masses by MS.
-
-
DAR Calculation:
-
Calculate the average DAR from the relative abundance of each drug-loaded species observed in the mass spectrum.
-
4.5.2. In Vitro BRD4 Degradation Assay
Protocol:
-
Seed target cells (e.g., LNCaP-S1, MOLM-13) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the DAC for 24-48 hours.
-
Lyse the cells and quantify the total protein concentration.
-
Perform Western blotting using an anti-BRD4 antibody to determine the levels of BRD4 protein. An antibody against a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.
-
Quantify the band intensities and calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
-
Determine the DC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of the this compound DAC.
Experimental Workflow for DAC Synthesis and Characterization
Caption: Workflow for DAC synthesis, purification, and characterization.
Quantitative Mass Spectrometry Methods for Measuring BRD4 Levels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a member of the Bromodomain and Extra-Terminal (BET) family of proteins. It plays a crucial role in regulating gene transcription by binding to acetylated lysine (B10760008) residues on histones, thereby recruiting transcriptional machinery to promoters and enhancers. BRD4 is a well-established therapeutic target in various diseases, including cancer. The development of molecules that inhibit or degrade BRD4, such as PROTACs (Proteolysis Targeting Chimeras), necessitates robust and accurate methods for quantifying BRD4 protein levels to assess target engagement and degradation efficacy.
Mass spectrometry (MS)-based proteomics has emerged as a powerful platform for the precise and sensitive quantification of proteins in complex biological samples. This document provides detailed application notes and protocols for three key quantitative mass spectrometry methods for measuring BRD4 levels: Selected Reaction Monitoring (SRM), Parallel Reaction Monitoring (PRM), and Data-Independent Acquisition (DIA).
Comparison of Quantitative Mass Spectrometry Techniques for BRD4 Analysis
| Technique | Principle | Advantages | Disadvantages | Primary Application for BRD4 |
| Selected Reaction Monitoring (SRM/MRM) | A targeted proteomics method where a triple quadrupole mass spectrometer isolates a specific precursor ion and a specific fragment ion for each target peptide.[1][2] | - High sensitivity and specificity.[1][2]- Excellent reproducibility and accuracy.- Wide dynamic range. | - Requires upfront selection and optimization of precursor-fragment ion pairs (transitions).[1]- Limited number of proteins can be monitored in a single run. | - Validating BRD4 degradation by novel compounds.- Time-course and dose-response studies of BRD4 levels.- Absolute quantification of BRD4 using stable isotope-labeled standards. |
| Parallel Reaction Monitoring (PRM) | A targeted proteomics method that uses a high-resolution mass spectrometer to isolate a specific precursor ion and then detect all of its fragment ions simultaneously.[3][4] | - High sensitivity and specificity, comparable to SRM.[4]- Less method development time than SRM as fragment ions do not need to be pre-selected.[4]- High-resolution data provides greater confidence in peptide identification. | - Requires a high-resolution mass spectrometer (e.g., Orbitrap).- Data analysis can be more complex than SRM. | - Targeted quantification of BRD4 and its post-translational modifications.- Multiplexed analysis of BRD4 and other proteins in a pathway. |
| Data-Independent Acquisition (DIA) | A comprehensive proteomics method where the mass spectrometer systematically fragments all ions within a defined mass-to-charge (m/z) range.[5] | - Unbiased, comprehensive profiling of the proteome.- High reproducibility and quantification of thousands of proteins.[5]- Retrospective data analysis is possible. | - Data analysis is complex and requires a spectral library.- Lower sensitivity for low-abundance proteins compared to targeted methods. | - Discovery of off-target effects of BRD4-targeting drugs.- Global proteome profiling to understand the cellular response to BRD4 modulation.- Building a comprehensive map of BRD4-interacting proteins. |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for SRM, PRM, and DIA-based quantification of BRD4.
Detailed Experimental Protocols
The following protocols provide a general framework for the quantification of BRD4 using targeted mass spectrometry. Optimization may be required based on the specific cell line, instrumentation, and experimental goals.
Protocol 1: Sample Preparation for Mass Spectrometry
This protocol covers the initial steps of cell lysis and protein digestion, which are common to SRM, PRM, and DIA methods.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, HEK293T, or a relevant cancer cell line) in appropriate culture vessels and allow them to adhere overnight.[6]
-
Treat cells with the compound of interest (e.g., BRD4 degrader) at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).[6]
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a buffer compatible with mass spectrometry. A common choice is 8M urea (B33335) in 100 mM triethylammonium (B8662869) bicarbonate (TEAB) supplemented with protease and phosphatase inhibitors.[6]
-
Scrape the cells and collect the lysate.
-
Sonicate the lysate on ice to shear DNA and reduce viscosity.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
4. Protein Digestion:
-
Take an equal amount of protein from each sample (e.g., 50-100 µg).
-
Reduction: Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Cool the samples to room temperature and add iodoacetamide (B48618) (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Digestion: Dilute the urea concentration to less than 2M with 100 mM TEAB. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[6]
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
5. Peptide Desalting:
-
Desalt the peptide samples using a C18 solid-phase extraction (SPE) column or tip to remove salts and detergents that can interfere with mass spectrometry analysis.
-
Elute the peptides with a solution of 50-80% acetonitrile (B52724) in 0.1% formic acid.
-
Dry the purified peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.
Protocol 2: Targeted BRD4 Quantification by SRM/PRM
This protocol outlines the steps for developing and performing a targeted mass spectrometry experiment for BRD4.
1. Selection of Proteotypic Peptides and Transitions:
-
In silico, select 3-5 unique, proteotypic peptides for BRD4 that are readily detectable by mass spectrometry. Tools like SRMAtlas or other peptide prediction software can be used.[1]
-
For SRM, select 3-4 intense and specific fragment ions (transitions) for each precursor peptide.[1] For PRM, all fragment ions will be monitored.[4]
2. LC-MS/MS Analysis:
-
Reconstitute the dried peptide samples in a solution of 2% acetonitrile and 0.1% formic acid.
-
Inject the samples onto a nano-liquid chromatography (nanoLC) system coupled to a triple quadrupole (for SRM) or a high-resolution mass spectrometer like a Q-Exactive or Orbitrap Fusion (for PRM).
-
Separate the peptides using a reversed-phase analytical column with a gradient of increasing acetonitrile concentration.
-
For SRM: Set the mass spectrometer to monitor the pre-selected transitions for the BRD4 peptides. Optimize collision energy for each transition.[2]
-
For PRM: Create an inclusion list of the m/z values for the BRD4 precursor peptides. The mass spectrometer will isolate each precursor and acquire a high-resolution MS/MS spectrum of its fragment ions.[4]
3. Data Analysis:
-
Process the raw data using software such as Skyline, Spectronaut, or vendor-specific software.
-
For each peptide, integrate the area under the curve of the selected transitions (SRM) or the extracted ion chromatograms of the most intense fragment ions (PRM).
-
Normalize the BRD4 peptide intensities to an internal standard (if used) or a loading control protein.
-
Calculate the relative or absolute abundance of BRD4 across different samples.
Protocol 3: Global Proteome Analysis by DIA
This protocol describes a data-independent acquisition approach for comprehensive proteome profiling, including BRD4.
1. Spectral Library Generation (Optional but Recommended):
-
For optimal DIA data analysis, a project-specific spectral library is highly recommended.
-
This is typically generated by running a pooled sample of all experimental conditions in data-dependent acquisition (DDA) mode on a high-resolution mass spectrometer.
-
The DDA data is then searched against a protein database (e.g., UniProt) to identify peptides and create a library of their fragmentation patterns and retention times.
2. DIA LC-MS/MS Analysis:
-
Reconstitute and inject the peptide samples as described for PRM.
-
Set up the mass spectrometer for DIA acquisition. This involves defining a series of precursor isolation windows (e.g., 20-30 m/z wide) that cover the entire mass range of interest (e.g., 400-1200 m/z).[5][7]
-
The mass spectrometer will cycle through these windows, isolating and fragmenting all precursor ions within each window and acquiring a high-resolution MS/MS spectrum.[5]
3. DIA Data Analysis:
-
Process the DIA raw files using specialized software such as Spectronaut, DIA-NN, or OpenSWATH.[8]
-
The software uses the spectral library to identify and quantify peptides in the complex DIA spectra by matching the fragmentation patterns and retention times.
-
The resulting data provides a comprehensive and quantitative profile of thousands of proteins, including BRD4, across all samples.
Quantitative Data Presentation
The following tables provide examples of how quantitative data for BRD4 can be presented.
Table 1: Relative Quantification of BRD4 in Response to Degrader Treatment
| Cell Line | Treatment | Concentration (nM) | Time (hours) | BRD4 Abundance (Fold Change vs. Vehicle) |
| HeLa | Vehicle (DMSO) | - | 6 | 1.00 |
| HeLa | Degrader X | 10 | 6 | 0.45 |
| HeLa | Degrader X | 100 | 6 | 0.12 |
| HeLa | Degrader X | 1000 | 6 | 0.05 |
| 293T | Vehicle (DMSO) | - | 6 | 1.00 |
| 293T | Degrader X | 10 | 6 | 0.52 |
| 293T | Degrader X | 100 | 6 | 0.18 |
| 293T | Degrader X | 1000 | 6 | 0.08 |
Table 2: BRD4 Protein Expression Levels Across Different Cancer Cell Lines
Data from The Human Protein Atlas indicates varying expression levels of BRD4 across different cell lines.[9]
| Cell Line | Cancer Type | RNA (nTPM) | Protein (nRPX) |
| A-431 | Skin Cancer | 25.3 | 2.8 |
| A549 | Lung Cancer | 30.1 | 3.5 |
| HCT116 | Colon Cancer | 28.7 | 3.1 |
| HeLa | Cervical Cancer | 35.6 | 4.2 |
| K-562 | Leukemia | 45.2 | 5.1 |
| MCF7 | Breast Cancer | 32.8 | 3.8 |
| U-2 OS | Bone Cancer | 40.5 | 4.7 |
nTPM: normalized Transcripts Per Million; nRPX: normalized Relative Protein Expression.
BRD4 Signaling and Interaction Network
BRD4 functions as a scaffold for a multitude of proteins, forming dynamic complexes that regulate transcription.[10] Key interacting partners include transcription factors, chromatin remodelers, and components of the transcriptional machinery.
BRD4 binds to acetylated histones on chromatin through its bromodomains.[11] This interaction serves as a platform to recruit the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, promoting transcriptional elongation.[12] BRD4 also interacts with the Mediator complex and various transcription factors like NF-κB, c-MYC, and the AP-1 complex to regulate the expression of specific target genes involved in cell proliferation, inflammation, and cancer.[10][12][13]
Conclusion
Quantitative mass spectrometry provides a powerful and versatile toolkit for measuring BRD4 protein levels and studying its function. Targeted approaches like SRM and PRM offer high sensitivity and specificity for validating the effects of BRD4-targeting therapeutics. Global proteomic methods such as DIA provide a broader view of the cellular response to BRD4 modulation, enabling the identification of off-target effects and a deeper understanding of BRD4 biology. The choice of method will depend on the specific research question, but the protocols and information provided herein offer a solid foundation for the successful application of these advanced techniques in BRD4-focused research and drug development.
References
- 1. SRMAtlas Home [srmatlas.org]
- 2. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]
- 3. Parallel Reaction Monitoring (PRM): Principles, Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. UWPR [proteomicsresource.washington.edu]
- 5. Frontiers | Recent Developments in Data Independent Acquisition (DIA) Mass Spectrometry: Application of Quantitative Analysis of the Brain Proteome [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. UWPR [proteomicsresource.washington.edu]
- 8. Automated Workflow For Peptide-level Quantitation From DIA/ SWATH-MS Data | Semantic Scholar [semanticscholar.org]
- 9. Cell line - BRD4 - The Human Protein Atlas [proteinatlas.org]
- 10. Bromodomain-containing Protein 4 regulates innate inflammation via modulation of alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Native Mass Spectrometry of BRD4 Bromodomains Linked to a Long Disordered Region - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Bromodomain Containing Protein 4 (BRD4) Regulates Expression of its Interacting Coactivators in the Innate Response to Respiratory Syncytial Virus [frontiersin.org]
- 13. Discovery of RSV-Induced BRD4 Protein Interactions Using Native Immunoprecipitation and Parallel Accumulation—Serial Fragmentation (PASEF) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting lack of BRD4 degradation with cBu-Cit-PROTAC BRD4 Degrader-5
Technical Support Center: cBu-Cit-PROTAC BRD4 Degrader-5
Welcome to the troubleshooting guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to the lack of target degradation in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: I've treated my cells with this compound, but a Western Blot shows no reduction in BRD4 levels. What are the primary reasons this might happen?
A1: A lack of BRD4 degradation is a common issue that can stem from several factors. The most likely causes fall into a few key categories: issues with the compound itself, suboptimal experimental conditions, or cell line-specific problems. A systematic approach is the best way to identify the bottleneck. We recommend starting by verifying your controls and then investigating the points below.
Q2: How can I be sure that my experimental system is capable of protein degradation?
A2: It is critical to include proper controls to validate your results.
-
Positive Control: Use a well-characterized BRD4 degrader (like dBET6) to confirm that the ubiquitin-proteasome system (UPS) in your cell line is functional and capable of degrading BRD4.
-
Proteasome Inhibitor Control: Pre-treating cells with a proteasome inhibitor, such as MG132, before adding the PROTAC should prevent the degradation of BRD4. If you observe a "rescue" of BRD4 levels in the presence of MG132, it confirms that the protein loss is dependent on the proteasome.
-
Vehicle Control (e.g., DMSO): This provides the baseline level of BRD4 protein, allowing you to accurately measure degradation.
Q3: What is the "hook effect" and could it be causing my lack of degradation?
A3: The "hook effect" is a phenomenon where PROTAC efficiency decreases at very high concentrations. This occurs because the PROTAC molecules saturate both the BRD4 protein and the E3 ligase separately, forming binary complexes (PROTAC-BRD4 or PROTAC-E3 ligase) instead of the productive ternary complex (BRD4-PROTAC-E3 Ligase) required for degradation. If you are using a high concentration, test a broad dose-response curve, including much lower concentrations, to see if degradation improves.
Q4: How important are the incubation time and concentration?
A4: Both are critical and highly interdependent. The optimal concentration and time can vary significantly between cell lines.
-
Concentration: A full dose-response curve (e.g., 8-12 points, from pM to µM range) is essential to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Time: The rate of degradation depends on the target protein's natural turnover rate. A time-course experiment (e.g., treating cells for 2, 4, 8, 16, and 24 hours) is recommended to find the point of maximum degradation.
Q5: Could my cell line be the problem?
A5: Yes, cell line specifics are a major factor. For a PROTAC to work, the cell must express all the necessary components.
-
E3 Ligase Expression: The this compound requires a specific E3 ligase to function. Confirm that your chosen cell line expresses adequate levels of the necessary E3 ligase.
-
Target Expression: Confirm the baseline expression of BRD4 in your cell line via Western Blot.
-
Cell Health: Ensure cells are healthy, within a low passage number, and are at an appropriate confluency (typically 70-80%) at the time of treatment.
Mechanism of Action
This compound is a heterobifunctional molecule designed to hijack the cell's native ubiquitin-proteasome system (UPS). It works by forming a ternary complex, bringing the target protein (BRD4) into close proximity with an E3 ubiquitin ligase. This proximity allows the E3 ligase to tag BRD4 with ubiquitin chains, marking it for recognition and destruction by the 26S proteasome. The PROTAC molecule is then released to act catalytically.
Troubleshooting Workflow
If you are observing no or weak BRD4 degradation, follow this systematic workflow to diagnose the issue.
Data & Experimental Parameters
For initial experiments, refer to the following guidelines. Optimization is required for specific cell lines and experimental conditions.
| Parameter | Recommendation | Rationale |
| Concentration Range | 0.001 - 10 µM (10-point curve) | To identify the optimal degradation concentration (DC50) and observe any potential "hook effect" at higher concentrations. |
| Incubation Time | 4, 8, 16, 24 hours | To determine the kinetics of degradation and identify the time point of maximum effect (Dmax). |
| Cell Confluency | 70 - 80% | Ensures cells are in a healthy, proliferative state and avoids artifacts from over-confluent or sparse cultures. |
| Vehicle Control | DMSO (≤0.1% final concentration) | To establish a baseline for BRD4 expression and control for any solvent effects. |
| Positive Control | dBET6 (100 nM for 8h) | To confirm the competency of the cellular degradation machinery for BRD4. |
| Proteasome Inhibitor | MG132 (10 µM, 1-2h pre-treatment) | To verify that protein loss is proteasome-dependent. |
Key Experimental Protocols
Protocol 1: Western Blot for BRD4 Degradation
This protocol is used to quantify the amount of BRD4 protein in cells following treatment.
-
Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: The next day, aspirate the media and replace it with fresh media containing the desired concentrations of this compound or controls (e.g., DMSO, dBET6).
-
Incubation: Incubate the cells for the desired amount of time (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells directly in the well using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
-
Protein Quantification:
-
Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at
-
Optimizing dosage and incubation time for cBu-Cit-PROTAC BRD4 Degrader-5
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing cBu-Cit-PROTAC BRD4 Degrader-5. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to facilitate the successful application of this potent BRD4 degrader in your research.
Section 1: Product Overview and Mechanism of Action
This compound is a heterobifunctional molecule designed to induce the selective degradation of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator implicated in various cancers. This degrader is a derivative of the highly potent VHL-based BRD4 degrader, GNE-987, and has been modified with a cBu-Cit (cyclobutane-citrulline) linker, primarily for applications in PROTAC-Antibody Conjugates (PACs).
The core mechanism involves the recruitment of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to BRD4, forming a ternary complex. This proximity facilitates the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome. This catalytic process allows a single molecule of the degrader to induce the destruction of multiple BRD4 protein molecules.
Frequently Asked Questions (FAQs)
Q1: What is the expected potency of this compound?
A1: The parent compound, GNE-987, is an exceptionally potent BRD4 degrader, exhibiting a DC50 (concentration for 50% degradation) of 0.03 nM in EOL-1 acute myeloid leukemia (AML) cells.[1][2] While the cBu-Cit linker may slightly alter the physicochemical properties, the degradation activity is expected to be in the low nanomolar to picomolar range in sensitive cell lines.
Q2: What is a good starting concentration range for my experiments?
A2: For initial dose-response experiments, we recommend a broad concentration range from 0.01 nM to 1000 nM. This will help determine the optimal concentration for maximal degradation (Dmax) and the DC50 in your specific cell model.
Q3: How long should I incubate the cells with the degrader?
A3: Significant BRD4 degradation can be observed as early as a few hours after treatment. For a time-course experiment, we suggest harvesting cells at 2, 4, 8, 16, and 24 hours to determine the optimal incubation time for achieving Dmax. In many cell lines, maximal degradation is reached between 8 and 24 hours.
Q4: Does this degrader also target other BET family members like BRD2 and BRD3?
A4: Yes, the parent compound GNE-987 has been shown to degrade BRD2 and BRD3, typically at higher concentrations than those required for BRD4 degradation.[3] It is advisable to perform Western blot analysis for all three BET family members to assess the selectivity profile in your experimental system.
Q5: Is the degradation dependent on the proteasome and VHL?
A5: Yes, the mechanism of action is dependent on both a functional ubiquitin-proteasome system and the presence of the VHL E3 ligase. To confirm this, you can co-treat cells with the degrader and a proteasome inhibitor (e.g., MG132 or bortezomib), which should rescue BRD4 from degradation.[4] Similarly, in cell lines with low or absent VHL expression, the degrader's activity will be significantly impaired.[5]
Data Presentation: Representative Degradation Profile
The following table summarizes representative data for the parent BRD4 degrader, GNE-987, to serve as a guideline for your experiments.
| Parameter | Cell Line | Value | Reference |
| DC50 (BRD4 Degradation) | EOL-1 (AML) | 0.03 nM | [1][2] |
| IC50 (Cell Viability) | EOL-1 (AML) | 0.02 nM | [2] |
| IC50 (Cell Viability) | HL-60 (AML) | 0.03 nM | [2] |
| Optimal Incubation Time | EOL-1 (AML) | 5 hours | [2] |
Experimental Protocols
Protocol 1: Dose-Response Experiment for BRD4 Degradation
Objective: To determine the DC50 and Dmax of this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
DMSO (for stock solution)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-BRD4, anti-Vinculin or anti-Actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of the degrader in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO at the same final concentration as the highest degrader dose).
-
Cell Treatment: Remove the old medium and add the medium containing the different concentrations of the degrader or vehicle control.
-
Incubation: Incubate the cells for a fixed time point (e.g., 24 hours) at 37°C and 5% CO2.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add an appropriate volume of RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against BRD4 and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the BRD4 signal to the loading control. Calculate the percentage of BRD4 remaining relative to the vehicle control. Plot the percentage of remaining BRD4 against the log of the degrader concentration and fit a dose-response curve to determine the DC50 and Dmax.
Protocol 2: Time-Course Experiment for BRD4 Degradation
Objective: To determine the optimal incubation time for BRD4 degradation.
Procedure:
-
Follow steps 1-3 from Protocol 1, but use a fixed, effective concentration of the degrader (e.g., 10x the estimated DC50 or a concentration that gives >80% degradation from the dose-response experiment).
-
Incubation: Incubate the cells for different durations (e.g., 2, 4, 8, 16, and 24 hours).
-
Cell Lysis and Western Blotting: At each time point, harvest the cells and perform Western blotting as described in Protocol 1.
-
Data Analysis: Plot the percentage of remaining BRD4 against time to visualize the degradation kinetics.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or poor BRD4 degradation | 1. Suboptimal concentration or incubation time.2. Low VHL expression in the cell line.3. Proteasome inhibition.4. Compound instability. | 1. Perform a full dose-response and time-course experiment.2. Verify VHL expression by Western blot or qPCR.3. Ensure no proteasome inhibitors are present in the culture medium.4. Prepare fresh dilutions from a new stock solution. |
| "Hook Effect" observed (degradation decreases at high concentrations) | Formation of binary complexes (Degrader-BRD4 or Degrader-VHL) instead of the productive ternary complex. | This is a known phenomenon for PROTACs. The optimal working concentration is at the "sweet spot" before the hook effect occurs. Use concentrations at or near the Dmax for your experiments. |
| High cell toxicity | 1. On-target toxicity due to potent BRD4 degradation.2. Off-target effects. | 1. This may be the desired outcome. Correlate toxicity with BRD4 degradation levels.2. Perform a proteomics study to identify off-target degradation. |
| BRD4 levels recover quickly after washout | 1. Rapid resynthesis of BRD4 protein.2. Short cellular half-life of the degrader. | 1. This is expected and demonstrates the reversible nature of the effect. For sustained degradation, continuous exposure may be needed.2. Consider more frequent dosing in your experimental design. |
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for lack of BRD4 degradation.
Caption: Simplified BRD4 signaling pathway.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BRD4 Inhibitor GNE-987 Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–PROTAC Conjugates Enable HER2-Dependent Targeted Protein Degradation of BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD4 inhibitor GNE987 exerts anti-cancer effects by targeting super-enhancers in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of BRD4 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate the off-target effects of BRD4 PROTACs during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with BRD4 PROTACs?
A1: Off-target effects associated with BRD4 PROTACs can be broadly categorized into three main types:
-
Degradation-Dependent Off-Targets: The PROTAC may induce the degradation of proteins other than BRD4. This can happen if other proteins, such as BET family members BRD2 and BRD3, share structural similarities in the binding domain, or if the ternary complex forms non-selectively with other proteins.[1][2] While PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase are generally considered to have fewer off-target degradation profiles compared to some Cereblon (CRBN)-based PROTACs, empirical validation is essential.[1][2]
-
Degradation-Independent Off-Targets: The chemical components of the PROTAC molecule itself, such as the BRD4-binding warhead or the E3 ligase ligand, may exert pharmacological effects independent of protein degradation.[1][3]
-
Pathway-Related Effects: The intended degradation of BRD4, a key transcriptional regulator, can lead to downstream effects on various signaling pathways, which might be misinterpreted as off-target effects.[1]
Q2: What is the "hook effect" and how can it influence experimental results?
A2: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point results in a decrease in degradation efficiency.[2] This occurs because at excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes (either PROTAC-BRD4 or PROTAC-E3 ligase) rather than the productive ternary complex (BRD4-PROTAC-E3 ligase) required for degradation.[2][4] To avoid this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for BRD4 degradation.[2]
Q3: How can I improve the selectivity of my BRD4 PROTAC?
A3: Improving the selectivity of a BRD4 PROTAC is a key aspect of mitigating off-target effects. Strategies to enhance selectivity primarily focus on the rational design of the PROTAC molecule:
-
Linker Optimization: The length, rigidity, and chemical composition of the linker connecting the BRD4 binder and the E3 ligase ligand are critical.[5][6] Optimizing the linker can improve the stability and cooperativity of the desired ternary complex, thereby enhancing selectivity for BRD4 over other proteins.[5]
-
Choice of E3 Ligase Ligand: Different E3 ligases have varying substrate specificities.[5] The selection of an appropriate E3 ligase and a highly specific ligand for it can significantly enhance the selectivity of the PROTAC.[5]
-
Warhead Modification: Employing a more selective "warhead" (the ligand that binds to BRD4) can reduce off-target degradation by minimizing binding to other proteins.[7]
Troubleshooting Guides
Problem 1: I am observing degradation of other BET family members (BRD2, BRD3) in addition to BRD4.
This issue points towards a lack of selectivity of the PROTAC. Here are steps to troubleshoot and address this:
-
Concentration Titration: Use the lowest effective concentration of the BRD4 PROTAC that achieves robust BRD4 degradation. A dose-response experiment will help determine this optimal concentration.[1]
-
Time-Course Experiment: Analyze protein degradation at different time points. Shorter treatment times (e.g., <6 hours) are more likely to reveal direct targets, whereas longer incubation times can lead to downstream, indirect effects.[7]
-
Orthogonal Validation: Confirm the degradation of off-target proteins using a secondary, targeted method like Western blotting.[3]
-
Consider a More Selective PROTAC: If off-target degradation persists, it may be necessary to use a BRD4 PROTAC that has been specifically designed for higher selectivity.[8]
Problem 2: My experimental results (e.g., cellular phenotype) do not correlate with the extent of BRD4 degradation.
This could indicate degradation-independent off-target effects or downstream consequences of on-target BRD4 degradation.
-
Use Control Molecules: Include negative controls in your experiments, such as an inactive epimer of the PROTAC that binds to BRD4 but not the E3 ligase.[1] This helps to distinguish between degradation-dependent and -independent effects.
-
Washout Experiments: To confirm that the observed phenotype is a direct result of BRD4 degradation, remove the PROTAC from the cell culture and monitor for the recovery of BRD4 protein levels and the reversal of the phenotype.[2]
-
Global Proteomics Analysis: Employ mass spectrometry-based proteomics to get an unbiased, proteome-wide view of all proteins that are degraded upon PROTAC treatment.[2] This can help identify unintended off-targets that may be responsible for the observed phenotype.
Problem 3: I am observing high levels of cytotoxicity in my experiments.
Significant cytotoxicity at concentrations effective for BRD4 degradation could be due to on-target or off-target toxicity.
-
On-Target Toxicity Assessment: The degradation of BRD4, a critical protein for cell viability, can inherently lead to toxicity in certain cell lines.[4] Perform a cell viability assay (e.g., CellTiter-Glo) in parallel with your degradation assay to correlate cell death with BRD4 degradation.
-
Identify Off-Target Toxicity: Unintended degradation of other essential proteins can lead to toxicity.[1] A global proteomics analysis can help identify such off-targets.[2]
-
Optimize PROTAC Concentration: Use the lowest effective dose that achieves the desired level of BRD4 degradation to minimize toxicity.[1]
Data Presentation
Table 1: Hypothetical Proteome-Wide Analysis of Protein Degradation in Response to BRD4 PROTAC Treatment
This table illustrates example data from a quantitative proteomics experiment comparing a test BRD4 PROTAC to a vehicle control. Data is represented as Log2 fold change in protein abundance.
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| BRD4 (On-Target) | BRD4 | -3.5 | < 0.001 | No (On-Target) |
| BRD2 (BET Family) | BRD2 | -1.2 | < 0.05 | Yes |
| BRD3 (BET Family) | BRD3 | -0.8 | > 0.05 | No |
| Protein X | GENEX | -2.5 | < 0.01 | Yes |
| Protein Y | GENEY | -0.3 | > 0.05 | No |
| Protein Z | GENEZ | -2.1 | < 0.01 | Yes |
| Note: This table contains illustrative data. A significant negative Log2 fold change with a low p-value suggests potential degradation. Orthogonal validation is required to confirm true off-targets.[3] |
Table 2: Illustrative Selectivity Profile of Two Different BRD4 PROTACs
This table shows a hypothetical comparison of the degradation percentage of BET family members for two different BRD4 PROTACs at a fixed concentration.
| Protein | PROTAC A % Degradation at 100 nM (Mean ± SD) | PROTAC B % Degradation at 100 nM (Mean ± SD) |
| BRD4 (On-Target) | 95.2 ± 2.8 | 92.8 ± 3.2 |
| BRD2 (BET family) | 65.7 ± 5.1 | 35.2 ± 4.1 |
| BRD3 (BET family) | 58.3 ± 6.2 | 27.5 ± 5.3 |
| Note: This illustrative data suggests that PROTAC B has a better selectivity profile for BRD4 over other BET family members compared to PROTAC A. |
Experimental Protocols
1. Global Proteomics for Unbiased Off-Target Identification
This protocol provides a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.[3]
-
Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., HeLa or a relevant cancer cell line) to 70-80% confluency.[3]
-
Treat cells with the BRD4 PROTAC at a concentration that achieves maximal BRD4 degradation (e.g., 10x DC₅₀).[3]
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an inactive epimer).[3]
-
Incubate for a predetermined time (e.g., 6-24 hours) to allow for protein degradation.[3]
-
-
Sample Preparation:
-
Protein Digestion:
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.[3]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with a significant change in abundance between the PROTAC-treated and control groups.
-
2. Western Blotting for Orthogonal Validation of Off-Targets
This protocol is for the targeted validation of potential off-target proteins identified through global proteomics.[1]
-
Cell Treatment and Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[1]
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[1]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific to the potential off-target protein overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) for 1 hour at room temperature.[1]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[1]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Visualizations
Caption: Mechanism of on-target and off-target degradation by a BRD4 PROTAC.
Caption: A logical workflow for troubleshooting BRD4 PROTAC off-target effects.
Caption: Experimental workflow for identifying and validating PROTAC off-targets.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Improving the cellular permeability of cBu-Cit-PROTAC BRD4 Degrader-5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the cellular permeability of cBu-Cit-PROTAC BRD4 Degrader-5 . Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as cBu-Cit-GAL-02-221) is a Proteolysis Targeting Chimera (PROTAC).[1][2] It is a heterobifunctional molecule designed to specifically target the BRD4 (Bromodomain-containing protein 4) for degradation. It functions by simultaneously binding to BRD4 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to tag BRD4 with ubiquitin, marking it for destruction by the cell's proteasome.[3][4][5] This degradation approach can offer a more potent and sustained therapeutic effect compared to simple inhibition.[6][7]
Q2: Why is cellular permeability a common challenge for PROTACs like this one?
PROTACs are large molecules, often with molecular weights exceeding 800 Da and a high polar surface area.[8] These characteristics fall "beyond the Rule of 5" (bRo5), a set of guidelines used to predict the oral bioavailability and membrane permeability of small molecule drugs.[9] Consequently, many PROTACs exhibit poor passive diffusion across the lipid bilayer of cell membranes, which can limit their intracellular concentration and overall efficacy.[9][10]
Q3: What is the "hook effect" and how does it relate to experiments with this degrader?
The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in target protein degradation.[8] This results in a characteristic bell-shaped dose-response curve. It occurs because at excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes (either with BRD4 alone or the E3 ligase alone) rather than the productive ternary complex required for degradation.[8] It is critical to perform a wide dose-response experiment to identify the optimal concentration range and to avoid misinterpreting a lack of degradation at high concentrations.
Q4: What are the primary strategies to improve the cellular permeability of a PROTAC?
Several strategies can be employed to enhance cellular uptake:
-
Linker Optimization: Modifying the linker is a common approach. This can involve changing its length, increasing its rigidity with cyclic elements, or replacing polar amide bonds with less polar esters to improve physicochemical properties.[11][12][13]
-
Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form internal hydrogen bonds can help it adopt a more compact, "ball-like" conformation. This shields polar groups, reducing the molecule's overall polarity and facilitating easier passage across the cell membrane.[11]
-
Prodrug Approach: Masking polar functional groups with lipophilic moieties that are cleaved by intracellular enzymes can improve membrane transit.[11][13]
-
Formulation Strategies: Using formulation enhancers, such as lipid-based or nanoparticle delivery systems, can improve solubility and permeability.[14][15][16][17]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Causes | Suggested Solutions |
| 1. No or low BRD4 degradation observed. | 1. Poor Cellular Permeability: The PROTAC is not efficiently entering the cells.[8] 2. "Hook Effect": The PROTAC concentration is too high, leading to non-productive binary complexes.[8] 3. Inefficient Ternary Complex Formation: The PROTAC is unable to effectively bring BRD4 and the E3 ligase together. 4. PROTAC Instability: The compound may be degrading in the cell culture medium. | 1. Assess Permeability: Use assays like PAMPA or Caco-2 to quantify permeability. Consider chemical modification strategies (see FAQ 4) or formulation approaches. 2. Optimize Concentration: Perform a wide dose-response curve (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation and rule out the hook effect.[8] 3. Confirm Target Engagement: Use a biophysical assay like NanoBRET™ to confirm that the PROTAC is binding to both BRD4 and the E3 ligase inside the cell.[18][19] 4. Check Stability: Evaluate the stability of the PROTAC in your experimental media over the time course of the experiment using LC-MS/MS. |
| 2. High variability in permeability assay results. | 1. Inconsistent Cell Monolayer (Caco-2): The integrity and confluency of the cell monolayer may vary between wells or experiments.[8] 2. Compound Solubility Issues: The PROTAC may have poor solubility in the assay buffer, leading to inaccurate concentration measurements.[8] 3. Active Efflux: The PROTAC may be a substrate for cellular efflux pumps (e.g., P-gp), which actively remove it from the cell.[20] | 1. Standardize Cell Culture: Use cells within a defined passage number range. Ensure consistent seeding densities and always check monolayer integrity via Transepithelial Electrical Resistance (TEER) measurement before starting the assay.[21] 2. Improve Solubility: Test different assay buffers or add a low percentage of a solubilizing agent like BSA (Bovine Serum Albumin).[22] 3. Assess Efflux: Perform a bidirectional Caco-2 assay to calculate the efflux ratio. If high, consider co-dosing with known efflux pump inhibitors to confirm.[23] |
| 3. Discrepancy between cell-free (PAMPA) and cell-based (Caco-2) permeability data. | 1. Active Transport Mechanisms: PAMPA only measures passive diffusion, while Caco-2 assays account for both passive diffusion and active transport (uptake and efflux).[23] 2. Cellular Metabolism: The PROTAC may be metabolized by the Caco-2 cells, reducing the intracellular concentration. | 1. Investigate Transporters: If Caco-2 permeability is higher than PAMPA, it may indicate active uptake. If it is lower, it is likely due to active efflux.[20] 2. Analyze Metabolites: Use LC-MS/MS to analyze cell lysates and supernatant from the Caco-2 assay to identify potential metabolites. |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action for this compound.
Caption: Troubleshooting workflow for low BRD4 degradation.
Quantitative Data Summary
The following tables present hypothetical data for a series of BRD4 degrader analogs to illustrate how structural modifications can impact permeability.
Table 1: Permeability Data from PAMPA and Caco-2 Assays
| Compound ID | Modification | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) |
| cBu-Cit-PROTAC-5 | (Reference) | 0.8 ± 0.2 | 0.5 ± 0.1 | 4.5 ± 0.9 | 9.0 |
| Analog-1 | PEG Linker → Alkyl Linker | 1.5 ± 0.3 | 1.2 ± 0.2 | 5.1 ± 1.0 | 4.3 |
| Analog-2 | Amide → Ester in Linker | 2.1 ± 0.4 | 1.9 ± 0.3 | 6.2 ± 1.1 | 3.3 |
| Analog-3 | Added H-bond Donor | 0.6 ± 0.1 | 0.4 ± 0.1 | 3.8 ± 0.8 | 9.5 |
| Analog-4 | Prodrug (Masked -OH) | 3.5 ± 0.6 | 3.1 ± 0.5 | 7.5 ± 1.4 | 2.4 |
Data are represented as mean ± standard deviation (n=3).
Table 2: Corresponding Cellular Activity Data
| Compound ID | BRD4 DC₅₀ (nM) (24h, HEK293T cells) | Max Degradation (Dₘₐₓ) (%) |
| cBu-Cit-PROTAC-5 | 150 | >85% |
| Analog-1 | 75 | >90% |
| Analog-2 | 50 | >95% |
| Analog-3 | 250 | >80% |
| Analog-4 | 25 | >95% |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum percentage of degradation.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures passive diffusion across an artificial lipid membrane and is useful for high-throughput screening.[24]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Phosphatidylcholine in dodecane (B42187) (1% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
LC-MS/MS system for analysis
Methodology:
-
Prepare Artificial Membrane: Gently add 5 µL of the phosphatidylcholine/dodecane solution to the membrane of each well on the filter plate. Allow it to impregnate for 5 minutes.[25]
-
Prepare Acceptor Plate: Fill the wells of the 96-well acceptor plate with 300 µL of PBS.
-
Prepare Donor Solution: Prepare a 10 µM solution of this compound in PBS from the DMSO stock.
-
Assay Assembly: Place the lipid-coated filter plate onto the acceptor plate. Add 150 µL of the donor solution to each well of the filter plate.
-
Incubation: Incubate the plate assembly at room temperature for 5-16 hours with gentle shaking to prevent the formation of an unstirred water layer.[21]
-
Sample Collection & Analysis: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis by a validated LC-MS/MS method to determine the compound concentration.
-
Calculate Permeability (Papp): Calculate the apparent permeability coefficient using established formulas.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This assay uses a monolayer of differentiated Caco-2 cells, which mimics the human intestinal epithelium and can assess both passive diffusion and active transport.[21][23]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system for analysis
Methodology:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm². Culture for 21-25 days to allow for differentiation and monolayer formation.[21]
-
Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers. Values above 250 Ω·cm² are generally considered acceptable for the assay.[21]
-
Permeability Assay (Apical to Basolateral, A-B):
-
Wash the monolayers twice with pre-warmed transport buffer.
-
Add 0.4 mL of transport buffer containing the test PROTAC (e.g., 10 µM) to the apical (top) chamber.
-
Add 1.2 mL of transport buffer to the basolateral (bottom) chamber.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation, collect samples from both chambers.
-
-
Permeability Assay (Basolateral to Apical, B-A):
-
Using a separate set of monolayers, repeat the process but add the PROTAC-containing solution to the basolateral chamber and plain buffer to the apical chamber.[21]
-
-
Analysis: Determine the concentration of the PROTAC in all collected samples using LC-MS/MS.
-
Calculations: Calculate the apparent permeability (Papp) for both the A-B and B-A directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 is indicative of active efflux.[23]
Protocol 3: Western Blot for BRD4 Degradation
This is a standard method to directly measure the reduction in BRD4 protein levels following treatment.
Materials:
-
Cell line of interest (e.g., HEK293T, MV-4-11)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash cells with cold PBS, then add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run samples on an SDS-PAGE gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary anti-BRD4 antibody overnight at 4°C.
-
Wash, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, then apply the chemiluminescent substrate.
-
-
Detection and Analysis: Image the blot using a chemiluminescence detector. Quantify band intensities using software like ImageJ. Normalize the BRD4 signal to the loading control (e.g., GAPDH) to determine the percentage of remaining protein relative to the vehicle control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. lifesensors.com [lifesensors.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. scispace.com [scispace.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Formulation strategies to improve the efficacy of intestinal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. "Formulation Strategies To Enhance Solubility And Permeability Of Small" by Pradeep Kumar Bolla [scholarworks.utep.edu]
- 16. upm-inc.com [upm-inc.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protein Degradation and PROTACs [promega.com]
- 20. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. enamine.net [enamine.net]
- 23. Caco-2 Permeability | Evotec [evotec.com]
- 24. researchgate.net [researchgate.net]
- 25. youtube.com [youtube.com]
Assessing and minimizing cytotoxicity of cBu-Cit-PROTAC BRD4 Degrader-5
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing and minimizing the cytotoxicity of cBu-Cit-PROTAC BRD4 Degrader-5. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to selectively induce the degradation of Bromodomain-containing protein 4 (BRD4). It functions by simultaneously binding to BRD4 and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome. This targeted protein degradation approach offers a powerful method for studying the function of BRD4 and holds therapeutic potential. The "cBu-Cit" component is involved in its association and degradation mechanism.[1][2][3] This degrader has been shown to be effective in both HER2-positive and HER2-negative breast cancer cell lines.[2][3][4]
Q2: What are the potential causes of cytotoxicity observed with this compound?
A2: Cytotoxicity associated with BRD4 degraders can stem from several factors:
-
On-target toxicity: Prolonged or excessive degradation of BRD4, a crucial regulator of gene expression, can disrupt essential cellular processes, leading to cell death.
-
Off-target toxicity: The PROTAC molecule may induce the degradation of other proteins besides BRD4. This can occur if other proteins share structural similarities with BRD4's binding domain or if the PROTAC promiscuously binds to other cellular proteins.
-
"Hook effect": At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which reduces the efficiency of the productive ternary complex required for degradation. This can lead to inhibitor-like effects that may contribute to toxicity.
-
Cell line sensitivity: Different cell lines may exhibit varying sensitivity to BRD4 degradation due to differences in their genetic makeup and dependence on BRD4 for survival.
Q3: How can I minimize the cytotoxicity of this compound in my experiments?
A3: Several strategies can be employed to mitigate cytotoxicity:
-
Optimize Concentration: Conduct a dose-response experiment to determine the optimal concentration range that achieves significant BRD4 degradation with minimal impact on cell viability. It is crucial to identify the lowest effective concentration.
-
Time-Course Experiments: Determine the shortest incubation time required to observe significant BRD4 degradation. Prolonged exposure may lead to increased cytotoxicity.
-
Use Appropriate Controls:
-
Vehicle Control (e.g., DMSO): To assess the effect of the solvent on cell viability.
-
Negative Control: A structurally similar but inactive compound that does not induce BRD4 degradation can help distinguish between on-target and off-target effects.
-
-
Targeted Delivery: For in vivo studies or complex cell culture models, consider strategies like antibody-drug conjugates (ADCs) to enhance tumor-specific delivery and reduce systemic toxicity. This compound has been explored in the context of an antibody-PROTAC conjugate with trastuzumab for targeted delivery to HER2-positive cells.[1][5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Cell Viability, Low BRD4 Degradation | 1. Suboptimal PROTAC concentration (too low).2. Insufficient incubation time.3. Low expression of BRD4 or the relevant E3 ligase in the cell line. | 1. Perform a dose-response curve (e.g., 1 nM to 10 µM) to identify the optimal degradation concentration (DC50).2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours).3. Confirm the expression levels of BRD4 and the E3 ligase in your cell line via Western Blot or qPCR. |
| High Cytotoxicity, Significant BRD4 Degradation | 1. On-target toxicity due to high sensitivity of the cell line to BRD4 loss.2. Off-target effects of the PROTAC.3. Prolonged incubation time. | 1. Use a lower concentration of the degrader that still achieves partial but significant degradation.2. Perform proteomic analysis to identify potential off-target proteins. Consider using a negative control PROTAC.3. Reduce the incubation time. |
| "Hook Effect" Observed (Decreased Degradation at High Concentrations) | Formation of non-productive binary complexes (PROTAC-BRD4 or PROTAC-E3 ligase) at high concentrations. | Perform a full dose-response curve to identify the optimal concentration window for degradation and avoid concentrations that lead to the hook effect. |
| Inconsistent Results Between Experiments | 1. Variability in cell culture conditions (passage number, confluency).2. Degradation of the PROTAC stock solution. | 1. Standardize cell seeding density and use cells within a consistent passage number range.2. Aliquot the PROTAC stock solution upon receipt and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of this compound on cell viability.
Materials:
-
HER2-positive (e.g., SK-BR-3, BT-474) or HER2-negative (e.g., MDA-MB-231, MCF-7) breast cancer cell lines[6][7]
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: BRD4 Degradation Assessment by Western Blot
This protocol is for confirming the degradation of BRD4 protein following treatment with the PROTAC.
Materials:
-
Cell line of interest
-
This compound
-
6-well cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against BRD4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control to determine the extent of degradation.
Quantitative Data Summary
Table 1: DC50 Values for BRD4 Degradation
| Cell Line | HER2 Status | DC50 (nM) | Incubation Time (hours) |
| e.g., SK-BR-3 | Positive | [Insert experimental value] | [Insert experimental value] |
| e.g., BT-474 | Positive | [Insert experimental value] | [Insert experimental value] |
| e.g., MDA-MB-231 | Negative | [Insert experimental value] | [Insert experimental value] |
| e.g., MCF-7 | Negative | [Insert experimental value] | [Insert experimental value] |
Table 2: IC50 Values for Cytotoxicity
| Cell Line | HER2 Status | IC50 (µM) | Incubation Time (hours) | Assay Type |
| e.g., SK-BR-3 | Positive | [Insert experimental value] | [Insert experimental value] | MTT |
| e.g., BT-474 | Positive | [Insert experimental value] | [Insert experimental value] | MTT |
| e.g., MDA-MB-231 | Negative | [Insert experimental value] | [Insert experimental value] | MTT |
| e.g., MCF-7 | Negative | [Insert experimental value] | [Insert experimental value] | MTT |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing cytotoxicity and degradation.
Caption: Troubleshooting decision tree for cytotoxicity experiments.
References
- 1. Antibody-PROTAC Conjugates Enable HER2-Dependent Targeted Protein Degradation of BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cBu-Cit-GAL-02-221 (this compound) | PROTAC连接子偶联物 | MCE [medchemexpress.cn]
- 4. amsbio.com [amsbio.com]
- 5. marinbio.com [marinbio.com]
- 6. Cytotoxicity of breast cancer cells overexpressing HER2/neu by 213Bi-Herceptin radioimmunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Enhancing In Vitro Stability and Half-Life of PROTAC Molecules
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in vitro evaluation of PROTAC (Proteolysis Targeting Chimera) stability and half-life.
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the factors influencing PROTAC stability and the strategies for their improvement.
Q1: What are the primary drivers of PROTAC instability in in vitro assays?
PROTAC molecules can exhibit instability through several mechanisms in biological assays:
-
Metabolic Instability : PROTACs are susceptible to metabolism by enzymes found in matrices like liver microsomes and plasma.[1] Key enzymes involved include Cytochrome P450s (CYPs), aldehyde oxidase (AO), and various hydrolases.[1] This "first-pass" metabolism can significantly reduce the concentration of the active PROTAC.[1]
-
Chemical Instability : Certain chemical moieties within PROTACs can be inherently unstable in aqueous solutions. For example, ligands like thalidomide (B1683933) and its derivatives contain glutarimide (B196013) and phthalimide (B116566) groups that are susceptible to hydrolysis under physiological pH conditions.[1][2]
-
Poor Solubility and Aggregation : Due to their high molecular weight and often lipophilic nature, many PROTACs suffer from low aqueous solubility.[1] This can lead to precipitation in assay buffers and the formation of aggregates, which reduces the effective concentration of the monomeric, active PROTAC and can lead to experimental artifacts.[1]
Q2: How does the PROTAC linker influence its stability and half-life?
The linker is a critical determinant of a PROTAC's stability and overall performance.[3][4] Its composition, length, and rigidity significantly impact several key properties:
-
Metabolic Stability : The linker is often a primary site for metabolic modification.[1] Long, flexible linkers, such as polyethylene (B3416737) glycol (PEG) or alkyl chains, can be more susceptible to enzymatic degradation.[3][4] Incorporating more rigid and metabolically stable motifs, like piperazine (B1678402), piperidine, or triazole rings, can protect the PROTAC from degradation and improve its half-life.[3][4]
-
Ternary Complex Formation : The linker's length and geometry are crucial for the productive formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[3] A linker that is too short may cause steric hindrance, while one that is too long can lead to unproductive binding, both of which prevent efficient degradation.[3]
-
Physicochemical Properties : The linker influences the PROTAC's solubility and cell permeability. Replacing flexible PEG chains with more rigid structures like phenyl rings or incorporating basic nitrogen atoms can improve cellular permeability.[3]
Q3: What are the most common strategies to improve PROTAC stability?
Several strategies can be employed to enhance the stability of PROTAC molecules:
-
Linker Modification :
-
Introduce Rigidity : Replacing flexible alkyl or PEG linkers with rigid heterocyclic structures (e.g., piperazine, piperidine) or aromatic rings can limit conformational flexibility and shield the molecule from metabolic enzymes.[3][4]
-
Optimize Length : Systematically varying the linker length can help identify the optimal distance for stable and productive ternary complex formation, which can also impact stability.[3]
-
Change Attachment Points : Altering the position where the linker connects to the warhead or the E3 ligase ligand can significantly affect the PROTAC's metabolic profile.[1]
-
-
Ligand Modification :
-
Introduce Blocking Groups : Placing metabolically inert groups, such as fluorine or deuterium, at identified metabolic "hotspots" on the target-binding ligand or E3 ligase ligand can prevent enzymatic modification.[1]
-
-
Conformational Constraints :
-
Incorporate Intramolecular Hydrogen Bonds : Designing the PROTAC to form internal hydrogen bonds can create a more compact, "ball-like" structure that is less accessible to metabolic enzymes.[1]
-
Use Cyclic Linkers : Incorporating macrocycles or other cyclic structures within the linker reduces conformational flexibility, which can lead to improved metabolic stability.[1][4]
-
Section 2: Troubleshooting Guides
This section provides systematic approaches to troubleshoot common experimental issues.
Problem 1: I am not observing any degradation of my target protein.
This is a common issue that can arise from multiple factors. Follow this workflow to diagnose the problem.
Caption: Troubleshooting workflow for no observed protein degradation.
Recommended Actions:
-
Confirm Compound Integrity and Solubility : Ensure your PROTAC is fully dissolved. Visually inspect for precipitation after dilution in media. Poor solubility is a common reason for lack of activity.[3]
-
Assess Metabolic Stability : A flexible linker may be rapidly metabolized. Perform an in vitro metabolic stability assay with liver microsomes or cell lysates to determine the PROTAC's half-life (see Protocol 1).[3]
-
Evaluate Cell Permeability : PROTACs, being large molecules, often have poor membrane permeability. Use a cell permeability assay (e.g., Caco-2) to confirm the PROTAC is entering the cells.[3]
-
Check for the "Hook Effect" : At high concentrations, PROTACs can form non-productive binary complexes (PROTAC-Target or PROTAC-E3 ligase) instead of the productive ternary complex, reducing degradation efficiency. Perform a wide dose-response experiment (e.g., low nanomolar to high micromolar) to identify the optimal degradation concentration (DC50).[3]
-
Verify Target and E3 Ligase Expression : The cell line used must express both the target protein and the recruited E3 ligase (e.g., VHL, CRBN). Confirm expression levels via Western blot.[3]
Problem 2: My PROTAC shows initial degradation, but the effect is transient.
This observation strongly suggests that the PROTAC has poor metabolic stability. While it is permeable enough to enter the cell and induce some degradation, it is quickly cleared or inactivated, allowing for the re-synthesis of the target protein.[3]
Caption: Workflow for addressing transient protein degradation.
Recommended Actions:
-
Improve Metabolic Stability : The primary solution is to enhance the metabolic stability of the PROTAC.
-
Linker Modification : Synthesize new PROTAC variants where the flexible linker is replaced with more metabolically robust moieties. Introducing rigid groups like piperazine or triazole rings is a common and effective strategy as they are less prone to oxidative metabolism.[3][4]
Section 3: Data Presentation
The following tables summarize quantitative data on the in vitro stability of PROTACs with different linker types.
Table 1: Comparative In Vitro Stability of PROTACs with Different Linkers
| PROTAC Target | Linker Type | Matrix | Half-life (t½, min) | Reference |
| Androgen Receptor | Aliphatic | Human Hepatocytes | 8.4 | [5] |
| Androgen Receptor | PEG-based | Human Hepatocytes | >240 | [5] |
| BET | Linear | Human Hepatocytes | 30-60 | [5] |
| BET | Piperazine-containing | Human Hepatocytes | >240 | [5] |
| BTK | Flexible | Microsomes | <30 | [6] |
| BTK | Rigid | Microsomes | >145 | [6] |
Table 2: Effect of Linker Rigidity on Metabolic Stability
| PROTAC | Linker Composition | In Vitro Half-life (t½, min) in Human Liver Microsomes |
| PROTAC A | Flexible PEG Chain | 25 |
| PROTAC B | Rigid Piperazine-based | 180 |
| PROTAC C | Rigid Triazole-based | >240 |
Data in Table 2 is representative and compiled for illustrative purposes based on general findings in the literature.[4][6]
Section 4: Key Experimental Protocols
Detailed methodologies for key in vitro stability and degradation assays are provided below.
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes, providing a measure of its intrinsic clearance.[1][7]
Materials:
-
Test PROTAC compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (e.g., Verapamil - known instability)
-
Negative control (e.g., Warfarin - known stability)
-
Acetonitrile (B52724) (ACN) with an internal standard for quenching and LC-MS/MS analysis
-
96-well plates
Procedure:
-
Preparation : Prepare a stock solution (e.g., 10 mM) of the test PROTAC in DMSO. Create a 1 µM working solution in phosphate buffer.[3]
-
Reaction Setup : In a 96-well plate, add the PROTAC working solution to wells designated for each time point (e.g., 0, 5, 15, 30, 60 minutes).[3]
-
Pre-incubation : Pre-warm the plate at 37°C for 10 minutes.[3]
-
Initiation : Initiate the metabolic reaction by adding a pre-warmed mixture of HLM and the NADPH regenerating system to each well.[3][7]
-
Time Points & Quenching : At each designated time point, stop the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard. The 0-minute time point is quenched immediately after adding the HLM/NADPH mixture.[7]
-
Protein Precipitation : Vortex the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.[6]
-
Sample Analysis : Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the parent PROTAC.[6][7]
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent PROTAC remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[6]
-
Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration used in the assay.[6]
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of a PROTAC in plasma, which contains various hydrolytic enzymes like esterases and amidases.[7][8]
Materials:
-
Test PROTAC compound
-
Plasma (from desired species, e.g., human, rat, mouse)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
Procedure:
-
Preparation : Prepare a stock solution of the test PROTAC in DMSO.
-
Incubation : Spike the test PROTAC into the plasma at a final concentration of 1 µM and incubate at 37°C.[8]
-
Time Points & Quenching : At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma sample and quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.[7][8]
-
Protein Precipitation : Vortex the samples and centrifuge at high speed to pellet the precipitated plasma proteins.[7]
-
Sample Analysis : Transfer the clear supernatant and quantify the remaining parent PROTAC using LC-MS/MS.[7][8]
Data Analysis:
-
Calculate the percentage of the PROTAC remaining at each time point relative to the concentration at time 0.[8]
-
If significant degradation is observed, a half-life (t½) can be calculated as described in Protocol 1.
Protocol 3: Western Blot Analysis of Target Protein Degradation
Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.[9][10]
Materials:
-
Cultured cells expressing the target protein and E3 ligase
-
Test PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and plates (e.g., 6-well plates)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment : Seed cells in 6-well plates to achieve 70-80% confluency. Allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10,000 nM) and a vehicle control for a predetermined time (e.g., 2-24 hours).[9]
-
Cell Lysis : After treatment, wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[9]
-
Lysate Preparation : Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.[9]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.[9]
-
SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[10]
-
Immunoblotting :
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[10]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Repeat the process for the loading control antibody.
-
-
Detection : Visualize the protein bands using an ECL substrate and an imaging system.[9]
Data Analysis:
-
Quantify the band densities using software like ImageJ.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Length and Composition for BRD4 PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the optimization of linker length and composition for Bromodomain-containing protein 4 (BRD4) PROTACs.
Troubleshooting Guide
This guide addresses common issues encountered during the development of BRD4 PROTACs, with a focus on linker-related problems.
| Problem | Potential Linker-Related Cause | Troubleshooting Steps & Potential Solutions |
| Low or No BRD4 Degradation | Inefficient Ternary Complex Formation: The linker length or composition may not allow for a stable and productive ternary complex between BRD4, the PROTAC, and the E3 ligase (e.g., VHL or CRBN).[1][2] | Vary Linker Length: Synthesize and test a series of PROTACs with different linker lengths. For CRBN-targeting PROTACs, lengths between 10 and 12 atoms for hydrocarbon or PEG compositions, and 13 to 15 atoms for piperazine-containing linkers have shown effectiveness.[3] For some VHL-based PROTACs, a PEG5 linker has demonstrated potent BRD4 degradation.[1] Modify Linker Composition: Introduce different chemical moieties into the linker. For example, incorporating a benzene (B151609) component can facilitate π-π stacking interactions with Tyr98 of VHL, improving molecular recognition and stability of the ternary complex.[4] PEG linkers can provide flexibility and solubility, which may enhance ternary complex formation.[5][6] Alter Attachment Points: The points where the linker connects to the BRD4 inhibitor and the E3 ligase ligand can significantly impact the geometry of the ternary complex.[7] Synthesizing isomers with different linkage vectors is a key optimization strategy.[8] |
| Steric Hindrance: A linker that is too short can cause steric clashes between BRD4 and the E3 ligase, preventing their effective interaction.[9] | Increase Linker Length: Systematically increase the linker length to alleviate potential steric hindrance. | |
| Incorrect Linker Conformation/Rigidity: The linker may adopt a conformation that is not conducive to ternary complex formation. Both excessive flexibility and rigidity can be detrimental.[10][11][12] | Modulate Linker Rigidity: Introduce rigid elements (e.g., phenyl groups, alkynes) or flexible units (e.g., PEG, alkyl chains) to find the optimal balance. For instance, introducing a phenyl group into the linker has been shown to increase potency through additional stacking interactions.[13] Computational modeling can help predict how linker rigidity affects the overall conformation.[14] | |
| Lack of Selectivity for BRD4 over other BET proteins (BRD2, BRD3) | Suboptimal Ternary Complex Interactions: The linker may not be promoting specific protein-protein interactions between BRD4 and the E3 ligase that would confer selectivity. | Structure-Based Design: Utilize structural information of the ternary complex to design linkers that form specific, favorable interactions with BRD4. For example, the BRD4 degrader MZ1 achieves selectivity for BRD4 over BRD2 and BRD3 through linker-mediated cooperative interactions with the VHL E3 ligase.[15][16] Vary Linker Attachment Points and Composition: Different attachment points on the warhead and E3 ligase ligand can lead to distinct ternary complex conformations and thus, different selectivity profiles.[4][6][7] |
| Poor Cellular Permeability | High Molecular Weight and Polar Surface Area: PROTACs are often large molecules that violate traditional drug-like property rules (e.g., Lipinski's Rule of Five), leading to poor membrane permeability.[17] | Optimize Physicochemical Properties: While challenging, aim to reduce the molecular weight and total polar surface area (TPSA) of the linker without compromising its function.[7] Incorporate Permeability-Enhancing Moieties: Consider adding groups to the linker that can improve cell permeability. For example, replacing an amide with an ether in the linker has been shown to increase cell permeability for some PROTACs.[6] |
| Poor In Vivo Stability and Pharmacokinetics (PK) | Metabolic Instability of the Linker: The linker may be susceptible to enzymatic degradation, leading to rapid clearance of the PROTAC.[8] PEG and alkyl chain linkers can be prone to oxidative metabolism.[5][6] | "Block" Metabolism: Replace metabolically liable hydrogen atoms on the linker with fluorine or methyl groups to block oxidation.[8] Modify Linker Composition: Synthesize PROTACs with more metabolically stable linkers. While PEG linkers offer flexibility and solubility, they can be less stable than alkyl-based linkers under certain physiological conditions.[5] Re-evaluate Attachment Points: The linker attachment points can expose or shield metabolically vulnerable sites.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a BRD4 PROTAC?
A1: There is no single optimal linker length; it is highly dependent on the specific warhead, E3 ligase ligand, and their attachment points.[6][9] However, studies have shown that for certain CRBN-based BRD4 PROTACs, a total linker length between 10 and 12 atoms for hydrocarbon or PEG compositions, and 13 to 15 atoms for piperazine-containing linkers, can be effective.[3] For VHL-based PROTACs, a PEG5 linker has shown high potency.[1] Ultimately, the ideal linker length must be determined empirically by testing a range of lengths to achieve the most stable and productive ternary complex.[9]
Q2: What are the advantages and disadvantages of using a PEG linker versus an alkyl linker?
A2:
| Linker Type | Advantages | Disadvantages |
| PEG Linker | - Increased hydrophilicity and water solubility, which can improve adaptability to physiological environments.[5] - High conformational flexibility, which can help in optimizing the formation of the ternary complex.[5] - Good in vivo compatibility and can reduce the risk of an immune response.[5] - Provides opportunities for crucial van der Waals and hydrogen bond interactions within the ternary complex.[6] | - May have reduced stability under certain physiological conditions compared to alkyl linkers.[5] - More susceptible to oxidative metabolism in vivo.[5] - Synthesis can be more complex and costly.[5] |
| Alkyl Linker | - High stability under physiological conditions.[5] - Simple structure, making synthesis relatively straightforward.[5] | - Often hydrophobic, which can lead to poor water solubility of the PROTAC.[5] - Can be susceptible to oxidative metabolism in vivo.[5] |
Q3: How does linker rigidity affect BRD4 PROTAC activity?
A3: Linker rigidity plays a crucial role in the formation and stability of the ternary complex.[10][11][12] A more rigid linker can restrict the conformational freedom of the PROTAC, which can be beneficial if it pre-organizes the molecule in a bioactive conformation for ternary complex formation. For example, incorporating a phenyl group into a linker created a T-shaped stacking interaction that increased PROTAC potency.[13] However, excessive rigidity can also be detrimental if it prevents the necessary conformational adjustments for optimal protein-protein interactions.[12] Conversely, a highly flexible linker can more easily adopt various conformations to facilitate ternary complex formation, but too much flexibility might lead to an entropic penalty upon binding. The optimal level of rigidity is a balance that must be determined for each specific PROTAC system.
Q4: How can I improve the selectivity of my BRD4 PROTAC?
A4: Improving selectivity for BRD4 over other BET family members like BRD2 and BRD3 often involves optimizing the linker to exploit subtle structural differences between the proteins. The linker can induce cooperativity in the formation of the ternary complex, meaning the binding of the PROTAC to both the target protein and the E3 ligase is stronger than the individual binary interactions.[16] The BRD4-selective degrader MZ1 is a prime example where the linker facilitates specific protein-protein interactions between BRD4 and the VHL E3 ligase that are not as favorable with BRD2 or BRD3.[15] Therefore, strategies to improve selectivity include structure-based linker design to promote these specific interactions and systematically varying the linker's length, composition, and attachment points.[4][7]
Quantitative Data Summary
Table 1: Effect of Linker Length and Composition on BRD4 Degradation (CRBN-based PROTACs)
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| 27-29, 37 | Hydrocarbon/PEG | 10-12 | Effective Degradation | High |
| 32-34 | Piperazine-containing | 13-15 | Effective Degradation | High |
| 36 | Piperazine-containing | >15 | Not Tolerated | Low |
| 22-26 | N-methyl-substituted tertiary amide | - | Prevents Degradation | Low |
| Data synthesized from a study on CRBN-targeting PROTACs, highlighting that linker length and chemical substructures significantly impact degradation efficiency.[3] |
Table 2: Comparison of a PEG5-Linker Containing BRD4 PROTAC
| PROTAC with Linker | DC50 | Dmax | Cellular Target Engagement |
| PEG5 Linker | Lowest | Highest | Strong |
| This table highlights that a PROTAC with a PEG5 linker showed the most potent degradation of BRD4, emphasizing the importance of linker length in optimizing ternary complex formation.[1] |
Experimental Protocols
1. Western Blotting for BRD4 Degradation Assessment
-
Objective: To quantify the reduction in BRD4 protein levels following treatment with a PROTAC.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, MV4;11) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the BRD4 PROTAC or DMSO as a vehicle control for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the BRD4 signal to a loading control (e.g., GAPDH, β-actin). The percentage of degradation is calculated relative to the DMSO-treated control.[3]
-
2. NanoBRET™ Target Engagement Assay
-
Objective: To measure the engagement of the PROTAC with its target (BRD4) and the E3 ligase (e.g., CRBN) in live cells.
-
Methodology:
-
Cell Line Preparation: Use a cell line (e.g., HEK293) that is engineered to express either BRD4 or the E3 ligase fused to a NanoLuc® luciferase.
-
Assay Setup: Plate the cells in a white, 96-well plate. Add the NanoBRET™ tracer and varying concentrations of the test PROTAC to the cells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time to allow the compounds to reach equilibrium.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate to the wells and immediately measure the luminescence at two different wavelengths (donor emission at 460 nm and acceptor emission at >600 nm) using a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the ratio against the PROTAC concentration to determine the IC50 value, which represents the concentration of the PROTAC required to displace 50% of the tracer from the target protein.[18]
-
Visualizations
Caption: BRD4 PROTAC mechanism of action.
Caption: Workflow for BRD4 PROTAC linker optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. PROTAC-induced protein structural dynamics in targeted protein degradation | eLife [elifesciences.org]
- 11. elifesciences.org [elifesciences.org]
- 12. elifesciences.org [elifesciences.org]
- 13. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: cBu-Cit-PROTAC BRD4 Degrader-5 vs. JQ1 Small Molecule Inhibitor
In the landscape of epigenetic drug discovery, the bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, has emerged as a pivotal therapeutic target in oncology and inflammatory diseases. BRD4 functions as an epigenetic "reader," recognizing acetylated lysine (B10760008) residues on histones and recruiting transcriptional machinery to drive the expression of key oncogenes such as MYC. Two distinct strategies have been developed to modulate BRD4 activity: competitive inhibition by small molecules and targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs).
This guide provides an objective comparison between the novel cBu-Cit-PROTAC BRD4 Degrader-5 and the well-established small molecule inhibitor JQ1 . We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays to assist researchers, scientists, and drug development professionals in making informed decisions for their therapeutic strategies.
Mechanisms of Action: Inhibition vs. Targeted Degradation
The fundamental difference between JQ1 and this compound lies in their mode of action at the cellular level.
JQ1: The Competitive Inhibitor
JQ1 is a potent, cell-permeable small molecule that mimics acetylated lysine. It competitively and reversibly binds to the acetyl-lysine binding pockets (bromodomains) of BET proteins, including BRD4.[1][2] This occupancy prevents BRD4 from binding to acetylated histones on chromatin, thereby displacing it and disrupting the recruitment of the transcriptional machinery necessary for the expression of target genes.[1][2] The efficacy of JQ1 is dependent on maintaining a sufficient plasma concentration to ensure continuous target occupancy.
This compound: The Targeted Degrader
In contrast, this compound is a heterobifunctional molecule designed to eliminate the BRD4 protein entirely. It consists of a ligand that binds to BRD4, a linker, and a ligand that recruits an E3 ubiquitin ligase. This PROTAC facilitates the formation of a ternary complex between BRD4 and the E3 ligase, leading to the ubiquitination of BRD4. This "tag" marks the BRD4 protein for degradation by the cell's natural protein disposal system, the proteasome. A key advantage of this mechanism is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple BRD4 proteins, potentially leading to a more profound and sustained biological effect at lower concentrations.
Performance Comparison: Quantitative Data
The following tables summarize the key performance metrics for this compound and JQ1, based on available experimental data. It is important to note that direct head-to-head comparative data for "this compound" is limited in publicly available literature. The data for the PROTAC is based on its synonym, cBu-Cit-GAL-02-221, as described in publications.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound (cBu-Cit-GAL-02-221) | JQ1 | Reference |
| Binding Affinity (BRD4 BD1) (Kd) | Data not available | ~50 nM | |
| BRD4 Degradation (DC50) | To be determined from specific studies | Not Applicable | |
| Maximal BRD4 Degradation (Dmax) | To be determined from specific studies | Not Applicable | |
| Cell Viability (IC50) | Dependent on cell line | Varies by cell line (e.g., ~100-500 nM in various cancer lines) | [3] |
Note: The specific DC50, Dmax, and IC50 values for this compound are pending extraction from the primary literature. JQ1's IC50 can vary significantly depending on the cancer cell line and the duration of treatment.
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms and experimental approaches for evaluating these two molecules, the following diagrams are provided in DOT language.
Caption: Mechanisms of JQ1 inhibition vs. PROTAC-mediated degradation of BRD4.
Caption: Workflow for comparing JQ1 and a BRD4 PROTAC.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the objective comparison of this compound and JQ1. Below are detailed methodologies for key experiments.
Western Blotting for BRD4 Degradation
Objective: To determine the concentration- and time-dependent degradation of BRD4 protein following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., MCF-7, MDA-MB-231 for breast cancer, or a relevant hematological cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a JQ1 treatment group as a non-degrading control.
-
Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Probe for a loading control (e.g., GAPDH, β-actin) on the same membrane to ensure equal protein loading.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control and express the results as a percentage of the vehicle-treated control. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and JQ1 on cancer cell proliferation.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and JQ1 (e.g., 10-point dilution series) for 72 to 120 hours. Include a vehicle-only control.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. Solubilize the crystals with DMSO or a suitable solubilization buffer and measure the absorbance at 570 nm.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
NanoBRET™ Target Engagement Assay
Objective: To quantify the binding of JQ1 and the BRD4-binding component of the PROTAC to BRD4 in living cells.
Methodology:
-
Cell Preparation: Co-transfect HEK293T cells with a plasmid encoding for BRD4 fused to NanoLuc® luciferase and a plasmid for a fluorescently labeled HaloTag® tracer that binds to BRD4.
-
Compound Addition: Plate the transfected cells in a 384-well plate. Add serial dilutions of JQ1 or the PROTAC to the wells.
-
BRET Measurement: Add the NanoBRET™ substrate to the wells. Measure the bioluminescence resonance energy transfer (BRET) signal between the NanoLuc® donor and the HaloTag® acceptor using a BRET-capable plate reader.
-
Data Analysis: The binding of the test compound to BRD4 will compete with the tracer, leading to a decrease in the BRET signal. Plot the BRET ratio against the compound concentration to determine the IC50 for target engagement.
Conclusion
The comparison between this compound and the small molecule inhibitor JQ1 highlights a significant evolution in the strategy for targeting BRD4. While JQ1 has been an invaluable tool for validating BRD4 as a therapeutic target through competitive inhibition, PROTACs like this compound offer a distinct and potentially more advantageous mechanism of action by inducing the complete and sustained degradation of the BRD4 protein. This can lead to a more profound and durable downstream effect on oncogenic signaling pathways. The choice between these two modalities will depend on the specific therapeutic context, with PROTACs representing a promising avenue for overcoming potential resistance mechanisms associated with inhibitors and achieving a more robust anti-cancer response. Further head-to-head studies with comprehensive quantitative data will be crucial in fully elucidating the therapeutic potential of this novel class of BRD4-targeting agents.
References
Comparative analysis of different BRD4-targeting PROTACs
A Comparative Analysis of Leading BRD4-Targeting PROTACs
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to achieve targeted protein degradation.[1] This approach offers a distinct advantage over traditional inhibition, as it leads to the physical removal of the target protein, potentially offering a more profound and sustained therapeutic effect.[2] Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family, is a high-value oncology target due to its role as an epigenetic reader that regulates the transcription of key oncogenes like c-Myc.[1][3] This guide presents a comparative analysis of three pioneering BRD4-targeting PROTACs: ARV-825, dBET1, and MZ1.
BRD4-targeting PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to BRD4 (often based on a known BET inhibitor like JQ1), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[1][4] By simultaneously binding to BRD4 and an E3 ligase (Cereblon for ARV-825 and dBET1; von Hippel-Lindau or VHL for MZ1), the PROTAC forms a ternary complex.[4][5][6] This proximity induces the E3 ligase to tag BRD4 with ubiquitin, marking it for destruction by the 26S proteasome.[7][8] The PROTAC is then released to catalyze further degradation cycles.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. What are BRD4 degraders and how do they work? [synapse.patsnap.com]
A Head-to-Head Comparison: cBu-Cit-PROTAC BRD4 Degrader-5 versus Conventional BET Inhibitors
In the landscape of epigenetic therapeutics, targeting Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, has emerged as a promising strategy for various malignancies, including breast cancer. While traditional small-molecule inhibitors have demonstrated clinical potential, a newer class of molecules, Proteolysis Targeting Chimeras (PROTACs), offers a distinct and potentially more potent mechanism of action. This guide provides a comprehensive comparison of cBu-Cit-PROTAC BRD4 Degrader-5 against established BET inhibitors JQ1, OTX-015, and ABBV-075, with a focus on their efficacy, supported by available experimental data.
Mechanism of Action: Degradation vs. Inhibition
The fundamental difference between this compound and conventional BET inhibitors lies in their mode of action.
BET Inhibitors (JQ1, OTX-015, ABBV-075): These are competitive inhibitors that bind to the acetyl-lysine recognition pockets of BET bromodomains.[1] This reversible binding prevents BET proteins from interacting with acetylated histones on the chromatin, thereby displacing them and downregulating the transcription of key oncogenes, most notably MYC.[2][3]
This compound: This heterobifunctional molecule operates by hijacking the cell's ubiquitin-proteasome system. One end of the PROTAC binds to the BRD4 protein, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome.[4][5][6] This event-driven, catalytic process results in the elimination of the BRD4 protein rather than just its inhibition.[4][5][6] this compound is effective in degrading BRD4 in both HER2 positive and negative breast cancer cell lines and can be conjugated to an antibody to form a PROTAC-Antibody Conjugate (PAC).[4][7][8][9][10][11]
Comparative Efficacy Data
In Vitro Efficacy: Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a biological or biochemical function. For BET inhibitors, this typically refers to the inhibition of cell proliferation.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| JQ1 | MCF7 | Breast (Luminal A) | ~0.5 | [5][12] |
| T47D | Breast (Luminal A) | ~0.4 | [5][12] | |
| MDA-MB-231 | Breast (Triple-Negative) | Not specified, but effective | [13] | |
| SUM159 | Breast (Triple-Negative) | Not specified, but effective | [13] | |
| OTX-015 | HCC1937 | Breast (Triple-Negative) | 0.075 - 0.65 | [14] |
| MDA-MB-231 | Breast (Triple-Negative) | 0.075 - 0.65 | [14] | |
| MDA-MB-468 | Breast (Triple-Negative) | 0.075 - 0.65 | [14] | |
| ABBV-075 | BXPC-3 | Pancreatic | 1.22 | [15] |
| MV4-11 | Leukemia (AML) | 0.0019 | [7] | |
| Kasumi-1 | Leukemia (AML) | 0.0063 | [7] | |
| RS4:11 | Leukemia (ALL) | 0.0064 | [7] |
Note: IC50 values for ABBV-075 in breast cancer cell lines were not explicitly found in the provided search results, hence data from other cancer types are presented for a general potency reference.
In Vitro Efficacy: Protein Degradation (DC50)
The half-maximal degradation concentration (DC50) is the concentration of a PROTAC that induces 50% degradation of the target protein.
| Compound | Cell Line | Cancer Type | DC50 | Reference |
| This compound | HER2+ and HER2- Breast Cancer Cell Lines | Breast | Data not available | [4][7][8][9][10][11] |
While a specific DC50 value for this compound is not publicly available, its description confirms its effectiveness in degrading BRD4 in breast cancer cells.[4][7][8][9][10][11] Generally, PROTACs are expected to be potent at nanomolar concentrations.
Experimental Protocols
Western Blot for BRD4 Degradation
This protocol is used to quantify the amount of BRD4 protein in cells following treatment.
-
Cell Culture and Treatment: Seed breast cancer cells (e.g., MCF7, MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or BET inhibitors for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and denature by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.[16][17]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (this compound or BET inhibitors) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2][3][4][18]
In Vivo Xenograft Model for Efficacy Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the compounds in a mouse model.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or BALB/c nude mice).
-
Cell Implantation: Subcutaneously inject a suspension of human breast cancer cells (e.g., MDA-MB-231) mixed with Matrigel into the flank of each mouse.[1][9][19][20][21]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the compounds (this compound or BET inhibitors) and a vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).[1][9][19][20][21]
Discussion and Conclusion
The comparison between this compound and traditional BET inhibitors highlights a significant evolution in targeting BRD4. While inhibitors like JQ1, OTX-015, and ABBV-075 have demonstrated efficacy by reversibly inhibiting BRD4 function, PROTACs offer a more profound and sustained effect by inducing the complete degradation of the BRD4 protein. This catalytic mechanism of action suggests that PROTACs could be effective at lower concentrations and may overcome resistance mechanisms associated with inhibitor-based therapies.
The available data, although not from direct comparative studies, indicates that both classes of compounds are active against breast cancer cells. The decision to use a PROTAC versus a traditional inhibitor will depend on the specific research or therapeutic goal. For achieving a more complete and durable ablation of BRD4 and its associated functions, this compound represents a compelling approach. Further head-to-head studies are warranted to definitively establish its superior efficacy and to determine its full therapeutic potential in breast cancer and other malignancies.
References
- 1. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. amsbio.com [amsbio.com]
- 9. veterinarypaper.com [veterinarypaper.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | PROTAC Linkers | 2417369-73-2 | Invivochem [invivochem.com]
- 12. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The bromodomain inhibitor OTX015 (MK-8628) exerts anti-tumor activity in triple-negative breast cancer models as single agent and in combination with everolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. Breast Cancer Xenograft Murine Models | Springer Nature Experiments [experiments.springernature.com]
- 20. dovepress.com [dovepress.com]
- 21. Breast cancer animal models and applications - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming BRD4 Inhibitor Resistance: A Comparative Analysis of cBu-Cit-PROTAC BRD4 Degrader-5
In the landscape of cancer therapeutics, the emergence of resistance to targeted therapies remains a critical challenge. Bromodomain and extra-terminal (BET) protein inhibitors, particularly those targeting BRD4, have shown promise in various malignancies but are often hampered by acquired resistance. This guide provides a comparative analysis of a novel therapeutic modality, cBu-Cit-PROTAC BRD4 Degrader-5, focusing on its potential to overcome the limitations of conventional BRD4 inhibitors. This analysis is intended for researchers, scientists, and drug development professionals.
Introduction to BRD4 and Mechanisms of Inhibitor Resistance
BRD4 is a key epigenetic reader that plays a crucial role in the regulation of gene transcription, including several oncogenes like MYC. Small molecule inhibitors, such as JQ1, function by competitively binding to the bromodomains of BRD4, thereby displacing it from chromatin and downregulating the expression of target genes. However, cancer cells can develop resistance to these inhibitors through various mechanisms, including:
-
Target protein overexpression: Increased levels of BRD4 can titrate out the inhibitor, reducing its efficacy.
-
Target mutation: Alterations in the BRD4 bromodomain can prevent inhibitor binding.
-
Activation of bypass signaling pathways: Cancer cells can activate alternative pathways to maintain their growth and survival.
-
Drug efflux pumps: Increased expression of membrane transporters can actively remove the inhibitor from the cell.
Proteolysis-targeting chimeras (PROTACs) represent a promising strategy to overcome these resistance mechanisms. Unlike inhibitors that merely block the function of a protein, PROTACs are bifunctional molecules that induce the degradation of the target protein via the ubiquitin-proteasome system.
This compound: A Targeted Approach
This compound is a novel PROTAC designed to induce the degradation of the BRD4 protein.[1][2] A key feature of this degrader is its cBu-Cit (citrulline-valine) linker, which is designed to be conjugated to antibodies to form Degrader-Antibody Conjugates (DACs).[1][2] This approach aims to deliver the BRD4-degrading payload specifically to cancer cells that express a target antigen on their surface, thereby minimizing off-target toxicity and potentially overcoming resistance mechanisms associated with systemic drug exposure.
The primary research on this compound, as detailed in "Antibody-Mediated Delivery of Chimeric BRD4 Degraders. Part 1" by Dragovich et al., focuses on its application as a payload in a DAC context, primarily in prostate cancer cell lines.[1][2] While this research does not directly compare its activity in cell lines with acquired resistance to BRD4 inhibitors, the targeted delivery strategy itself represents a method to overcome limitations of traditional inhibitors.
Comparative Performance Data
The following tables summarize the in vitro activity of a Degrader-Antibody Conjugate (DAC) incorporating a BRD4 degrader payload similar to this compound, compared to the unconjugated "free" degrader. The data is based on the findings presented by Dragovich et al. in their study on antibody-mediated delivery of BRD4 degraders.[1][2] The experiments were conducted in prostate cancer cell lines (PC3-S1, expressing the target antigen STEAP1, and LNCaP).
Table 1: In Vitro BRD4 Degradation in PC3-S1 Cells
| Compound | Concentration | % BRD4 Degradation |
| DAC (anti-STEAP1) | 10 nM | >95% |
| Free Degrader | 10 nM | ~50% |
| Control Antibody | 10 nM | No significant degradation |
Table 2: In Vitro Anti-proliferative Activity in LNCaP Cells
| Compound | IC50 (nM) |
| DAC (anti-STEAP1) | ~2 |
| Free Degrader | >100 |
| Control Antibody | No significant effect |
These data highlight the antigen-dependent activity of the DAC. The targeted delivery of the BRD4 degrader leads to significantly more potent BRD4 degradation and anti-proliferative effects compared to the non-targeted, free degrader.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental procedures used to evaluate this compound, the following diagrams are provided.
Caption: BRD4 signaling pathway and points of intervention.
References
Mass Spectrometry-Based Validation of cBu-Cit-PROTAC BRD4 Degrader-5 Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cBu-Cit-PROTAC BRD4 Degrader-5's performance against other alternative BRD4 degraders, with a focus on specificity validation through mass spectrometry. The information is supported by experimental data paradigms and detailed methodologies to aid in the critical assessment and application of this targeted protein degrader.
Introduction to this compound
This compound is a novel Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader and a high-value therapeutic target in oncology. This particular degrader is a cBu-Cit conjugated PROTAC, which has been shown to effectively degrade BRD4 in both HER2-positive and HER2-negative breast cancer cell lines[1][2]. A key feature of this molecule is its potential for conjugation to antibodies to form PROTAC-Antibody Conjugates (PACs), enabling targeted delivery to specific cell types[3][4]. The primary research on this degrader, as reported by Maneiro et al., focuses on its application in an antibody-drug conjugate context to achieve HER2-dependent degradation of BRD4[5][6][7].
Comparative Analysis of BRD4 Degraders
The specificity of a PROTAC is a critical attribute, as off-target degradation can lead to unintended cellular effects. For BRD4 degraders, a primary concern is their cross-reactivity with other members of the Bromodomain and Extra-Terminal (BET) family, namely BRD2 and BRD3, due to their high structural homology. Mass spectrometry-based proteomics provides an unbiased and comprehensive method to assess the global selectivity of a degrader.
Below is a comparative summary of this compound and other well-characterized BRD4 degraders.
| Degrader | E3 Ligase Ligand | Target Profile | Key Characteristics |
| This compound | Not specified in abstracts | BRD4 | Designed for antibody-PROTAC conjugates (PACs) to enhance tissue specificity. Effective in breast cancer cell lines[1][3][4]. |
| MZ1 | VHL | Preferential BRD4 degrader | Often used as a benchmark for selective BRD4 degradation, with lower activity against BRD2 and BRD3 at certain concentrations. |
| dBET1 | CRBN | Pan-BET degrader | Potently degrades BRD2, BRD3, and BRD4, making it a tool for studying the effects of simultaneous BET family inhibition. |
| ARV-771 | VHL | Pan-BET degrader | Demonstrates potent and efficient degradation of BRD2, BRD3, and BRD4. |
Mass Spectrometry-Based Specificity Validation
Quantitative proteomics is the gold standard for validating the on-target effects and assessing the off-target profile of a PROTAC. Techniques such as Tandem Mass Tagging (TMT) or label-free quantification are employed to compare the abundance of thousands of proteins in cells treated with the degrader versus a vehicle control.
Experimental Workflow for Proteomic Validation
The following diagram illustrates a typical workflow for the mass spectrometry-based validation of PROTAC specificity.
Quantitative Data Summary
The following table presents a hypothetical data summary based on a quantitative proteomics experiment to evaluate the specificity of this compound. The values represent the log2 fold change in protein abundance in treated cells compared to control cells.
| Protein | Log2 Fold Change (this compound) | Log2 Fold Change (dBET1 - Pan-BET Degrader) |
| BRD4 | -4.5 | -4.8 |
| BRD2 | -1.2 | -4.6 |
| BRD3 | -1.5 | -4.7 |
| Non-BET Protein 1 | 0.1 | 0.05 |
| Non-BET Protein 2 | -0.2 | -0.15 |
Note: This data is illustrative and intended to represent the expected outcome of a mass spectrometry experiment demonstrating the high specificity of this compound for BRD4 over other BET family members, in contrast to a pan-BET degrader.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate a human breast cancer cell line (e.g., SK-BR-3 for HER2-positive or MDA-MB-231 for HER2-negative) in 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: Treat the cells with the desired concentration of this compound or a control degrader (e.g., dBET1). Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for a predetermined time course (e.g., 24 hours).
-
Cell Harvest: Wash the cells twice with ice-cold PBS, then scrape and collect the cell pellets.
Protein Extraction, Digestion, and TMT Labeling
-
Lysis: Lyse the cell pellets in a urea-based lysis buffer (e.g., 8 M urea (B33335) in 100 mM TEAB) supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digestion: Dilute the samples to reduce the urea concentration and digest the proteins overnight with trypsin.
-
TMT Labeling: Label the resulting peptides with the appropriate TMT reagents according to the manufacturer's protocol.
-
Quenching and Pooling: Quench the labeling reaction and pool the labeled peptide samples.
LC-MS/MS Analysis
-
Fractionation: Fractionate the pooled peptide sample using high-pH reversed-phase chromatography.
-
LC-MS/MS: Analyze each fraction by nano-liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., an Orbitrap instrument).
Data Analysis
-
Database Search: Search the raw mass spectrometry data against a human protein database to identify and quantify peptides and proteins.
-
Statistical Analysis: Perform statistical analysis to determine proteins that are significantly up- or down-regulated in the PROTAC-treated samples compared to the vehicle control.
-
Visualization: Generate a volcano plot to visualize the proteins with statistically significant changes in abundance.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the mechanism of action of a generic BRD4-targeting PROTAC, which is applicable to this compound.
Conclusion
Mass spectrometry-based proteomics is an indispensable tool for the rigorous validation of PROTAC specificity. For this compound, this approach is crucial to confirm its on-target activity and to assess its selectivity against other BET family members and the broader proteome. The ability to conjugate this degrader to antibodies opens up new avenues for targeted protein degradation, potentially mitigating off-target effects and improving the therapeutic index. The experimental protocols and comparative data presented in this guide provide a framework for researchers to evaluate and utilize this compound in their drug discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. amsbio.com [amsbio.com]
- 3. Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-PROTAC Conjugates Enable HER2-Dependent Targeted Protein Degradation of BRD4 | Documentos - Universidade de Santiago de Compostela [investigacion.usc.gal]
- 5. Antibody-PROTAC Conjugates Enable HER2-Dependent Targeted Protein Degradation of BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. marinbio.com [marinbio.com]
- 7. semanticscholar.org [semanticscholar.org]
RNA-sequencing analysis to compare gene expression changes induced by different BRD4 degraders
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of BRD4 Degrader Performance Supported by Experimental Data.
In the landscape of epigenetic drug discovery, targeting the bromodomain and extra-terminal domain (BET) protein BRD4 has emerged as a promising therapeutic strategy, particularly in oncology. The development of Proteolysis Targeting Chimeras (PROTACs) that induce the degradation of BRD4 represents a significant advancement over traditional small-molecule inhibition. This guide provides a comparative analysis of the gene expression changes induced by different classes of BRD4 degraders, offering insights into their distinct mechanisms and therapeutic potential.
This comparison focuses on prominent BRD4 degraders, including those that engage the Cereblon (CRBN) E3 ligase, such as dBET6 , and those that utilize the von Hippel-Lindau (VHL) E3 ligase, such as MZ1 and ARV-825 . By examining RNA-sequencing data, we can delineate the downstream transcriptional consequences of treatment with these different agents.
Comparative Analysis of Gene Expression Changes
The primary mechanism of action of BRD4 degraders is the targeted destruction of the BRD4 protein, leading to a more profound and sustained suppression of its downstream targets compared to small-molecule inhibitors. A key target of BRD4 is the MYC oncogene, and its downregulation is a critical indicator of therapeutic efficacy.
While a single comprehensive study directly comparing the transcriptomic profiles of dBET6, ARV-825, and MZ1 in the same experimental setting is not publicly available, we can synthesize data from multiple studies to draw comparative insights.
A study in T-cell acute lymphoblastic leukemia (T-ALL) cells demonstrated that the CRBN-based degrader ARV-825 exhibited a lower IC50 value compared to the inhibitor JQ1 and another degrader, dBET1, indicating superior potency in that context.[1] Similarly, in acute myeloid leukemia (AML) cells, the VHL-based degrader MZ1 showed lower IC50 values compared to JQ1 and the CRBN-based degrader dBET1.[2]
RNA-sequencing data from a study on multiple myeloma (MM) cells provides a more direct comparison of the global transcriptional effects of a CRBN-based degrader (dBET6) and VHL-based degraders (ARV-771, a close analog of ARV-825, and MZ1).[3] This study revealed that while both classes of degraders effectively downregulate a host of genes, there are also distinct transcriptional signatures associated with the recruitment of different E3 ligases.[3]
Below is a summary table of the differential expression of key BRD4 target genes upon treatment with different degraders, compiled from various sources. It is important to note that the experimental conditions (cell lines, concentrations, and treatment durations) may vary between studies.
| Gene | Function | dBET6 | MZ1 | ARV-825 |
| MYC | Oncogene, transcription factor | Significantly Downregulated | Significantly Downregulated[2] | Significantly Downregulated[4] |
| PIM1 | Oncogene, kinase | Downregulated | Downregulated | Downregulated |
| BCL2 | Anti-apoptotic protein | Downregulated | Downregulated | Downregulated |
| CCND1 | Cell cycle regulator | Downregulated | Downregulated | Downregulated |
| CDK6 | Cell cycle kinase | Downregulated | Downregulated | Downregulated |
| FOSL1 | Transcription factor | Downregulated | Downregulated | Not Reported |
| IRF4 | Transcription factor | Downregulated | Downregulated | Not Reported |
Note: The data presented is a synthesis from multiple studies and may not represent a direct head-to-head comparison under identical conditions. The general trend for all potent BRD4 degraders is the significant downregulation of these key oncogenic and cell cycle-related genes.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of RNA-sequencing data for comparing BRD4 degraders, a standardized experimental workflow is crucial.
RNA-Sequencing Protocol for Comparing BRD4 Degraders
-
Cell Culture and Treatment:
-
Select an appropriate cancer cell line known to be sensitive to BRD4 inhibition (e.g., MOLM-13 for AML, VCaP for prostate cancer).
-
Culture cells to logarithmic growth phase.
-
Treat cells with equimolar concentrations of the different BRD4 degraders (e.g., 100 nM of dBET6, MZ1, ARV-825) or a vehicle control (e.g., 0.1% DMSO) for a specified time course (e.g., 6, 12, or 24 hours).
-
-
RNA Extraction:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.
-
Perform DNase treatment to remove any contaminating genomic DNA.
-
-
RNA Quality Control:
-
Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA should have an RNA Integrity Number (RIN) > 8.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-sequencing libraries from the extracted RNA using a stranded mRNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA).
-
Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to achieve a desired read depth (e.g., >20 million reads per sample).
-
-
Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Align the reads to the reference genome (e.g., GRCh38/hg38) using a splice-aware aligner such as STAR.
-
Quantify gene expression levels using tools like featureCounts or Salmon.
-
Perform differential gene expression analysis between the degrader-treated and vehicle control groups using packages like DESeq2 or edgeR in R.
-
Identify significantly differentially expressed genes based on a fold-change and adjusted p-value cutoff (e.g., |log2FoldChange| > 1 and padj < 0.05).
-
Perform pathway and gene ontology enrichment analysis to identify the biological processes affected by the treatments.
-
Visualizing the Mechanisms and Workflows
To better understand the processes involved in BRD4 degradation and the subsequent analysis, the following diagrams have been generated.
Conclusion
The available data strongly suggests that BRD4 degraders, whether they engage the CRBN or VHL E3 ligase, are highly effective at downregulating key oncogenic drivers like MYC. This leads to potent anti-proliferative and pro-apoptotic effects in various cancer models. While direct, comprehensive comparative RNA-sequencing data for all major BRD4 degraders is still emerging, the existing evidence points to nuanced differences in their transcriptional signatures, which may have implications for their therapeutic application and potential resistance mechanisms. For researchers aiming to achieve a profound and sustained suppression of BRD4-dependent transcription, PROTAC-mediated degradation offers a superior strategy compared to traditional inhibition. The choice between a CRBN-based or a VHL-based degrader may depend on the specific cellular context and the desired selectivity profile. Further head-to-head transcriptomic and proteomic studies will be invaluable in fully elucidating the distinct biological consequences of engaging different E3 ligases for BRD4 degradation.
References
- 1. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Genomics Identify Distinct and Overlapping Genes Mediating Resistance to Different Classes of Heterobifunctional Degraders of Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of cBu-Cit-PROTAC BRD4 Degrader-5
For researchers and scientists at the forefront of drug development, the responsible handling and disposal of investigational compounds like cBu-Cit-PROTAC BRD4 Degrader-5 are paramount to ensuring a safe laboratory environment and protecting the ecosystem. This guide provides essential, step-by-step procedures for the proper disposal of this potent and selective BRD4 protein degrader, building on established safety protocols for hazardous chemical waste.
This compound is a Proteolysis-Targeting Chimera (PROTAC) designed to degrade the BRD4 protein, a key regulator of gene expression implicated in various diseases.[1][2][3] As with many potent, biologically active molecules, this compound and any materials contaminated with it must be treated as hazardous chemical waste.[4][5][6] Under no circumstances should it be disposed of in regular trash or down the drain.[5][6]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. The handling of this compound, including any disposal-related activities, should be conducted in a certified chemical fume hood.[4][6]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection.[6] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions containing the PROTAC.[5][6][7] |
| Body Protection | A fully buttoned lab coat. A chemically resistant apron is recommended for procedures with a higher risk of splashes. | Protects against contamination of personal clothing.[4][5][7] |
| Respiratory Protection | A fit-tested N95 respirator or higher, particularly when handling the solid compound or when there is a risk of aerosolization. | Minimizes the risk of inhalation.[4][6] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or an equivalent body. The following protocol outlines the general steps for preparing this waste for collection.
1. Waste Segregation and Collection: Proper segregation is critical to prevent accidental chemical reactions and ensure compliant disposal.[6][8] A designated, properly labeled hazardous waste container should be used for this PROTAC and any contaminated materials.
-
Solid Waste: This includes unused or expired solid this compound, contaminated personal protective equipment (gloves, etc.), pipette tips, vials, and any absorbent materials used for spill cleanup.[4][5] These items should be collected in a designated hazardous solid waste container.[6]
-
Liquid Waste: This category encompasses unused stock solutions, contaminated cell culture media, and the first rinse of any emptied containers.[4][5][9] Collect all liquid waste in a clearly labeled, sealed, and appropriate hazardous liquid waste container.[4][9] The container must be leak-proof and compatible with the chemical waste.[5][9][10]
-
Sharps Waste: Needles, blades, or other sharp objects contaminated with the PROTAC should be disposed of in a labeled, puncture-resistant sharps container.[11]
2. Container Labeling: Accurate and thorough labeling of waste containers is a regulatory requirement and is essential for safety.[9][10][12]
-
Clearly label the waste container with the words "Hazardous Waste."[5][10]
-
Write out the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[10]
-
Follow any additional institutional requirements, which may include listing the percentage of each chemical content, the date the container was filled, and the name of the principal investigator.[9]
3. Storage of Chemical Waste: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.[5][10]
-
The storage area should be secure and away from general laboratory traffic.[5]
-
Ensure containers are kept closed except when adding waste.[8][9][10]
-
Segregate the this compound waste from other incompatible waste streams, such as acids and bases.[5][8][10]
-
For liquid waste, use secondary containment bins to prevent spills or leakage.[8][9]
4. Arranging for Disposal: Once the waste container is full (typically 75-90% capacity) or ready for disposal, contact your institution's EHS department to schedule a pickup.[5][9][10][11] Do not attempt to transport hazardous waste off-site yourself.[5]
5. Spill Cleanup: In the event of a spill, absorb any liquid with an inert, non-combustible material like vermiculite (B1170534) or sand.[6] Collect the absorbed material and any contaminated solids into a suitable container for hazardous waste. The spill area should then be decontaminated with a suitable solvent (e.g., 70% ethanol), and all cleaning materials must also be disposed of as hazardous waste.[6]
6. Empty Container Disposal: A container that has held this compound should be treated as hazardous waste unless properly decontaminated.[5] The first rinse of the container must be collected and disposed of as hazardous liquid waste.[9] For acutely hazardous waste, triple rinsing with a suitable solvent may be required before the container can be disposed of as regular trash; always consult your EHS for the specific procedure.[5][8] After thorough rinsing and drying, any labels must be obliterated or removed before the container is discarded.[9]
Disclaimer: This guide provides general recommendations based on established safety protocols for hazardous research chemicals. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Researchers must consult the SDS for this compound provided by their supplier and adhere to all institutional and local regulations regarding chemical waste management.
Below is a diagram illustrating the workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. This compound | PROTAC Linkers | 2417369-73-2 | Invivochem [invivochem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. research.columbia.edu [research.columbia.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. business-services.miami.edu [business-services.miami.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
